2-(Naphthalen-2-yl)-1,3-benzoxazole
Description
Structure
2D Structure
Properties
CAS No. |
14625-56-0 |
|---|---|
Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C17H11NO/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H |
InChI Key |
XTFVRSDPQJOAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-(Naphthalen-2-yl)-1,3-benzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(Naphthalen-2-yl)-1,3-benzoxazole. This molecule is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzoxazole core in various biologically active and functionally important molecules. This document outlines a common synthetic route, detailed experimental protocols, and a summary of key characterization data.
Introduction
Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. The 2-substituted benzoxazoles, in particular, have garnered considerable attention for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a naphthalene moiety at the 2-position introduces a larger aromatic system, which can influence the molecule's photophysical properties and biological interactions. This guide focuses on the synthesis of this compound, a key intermediate for the development of novel therapeutic agents and functional materials.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the condensation reaction between 2-aminophenol and 2-naphthoic acid. This reaction is typically facilitated by a dehydrating agent or a catalyst, such as polyphosphoric acid (PPA), which serves as both a solvent and a catalyst for the cyclodehydration process.
The general reaction scheme is as follows:
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis via Polyphosphoric Acid Catalysis
This protocol is a representative method based on general procedures for the synthesis of 2-arylbenzoxazoles.[1]
Materials:
-
2-Aminophenol
-
2-Naphthoic Acid
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution (10% w/v)
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, a mixture of 2-aminophenol (1 equivalent) and 2-naphthoic acid (1 equivalent) is prepared.
-
Polyphosphoric acid is added to the flask in sufficient quantity to ensure the mixture can be stirred effectively (typically 10-20 times the weight of the reactants).
-
The reaction mixture is heated to 180-200°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is allowed to cool to approximately 100°C and is then carefully poured into a beaker containing ice-cold water with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with deionized water.
-
The crude product is then neutralized by washing with a 10% sodium bicarbonate solution to remove any unreacted acidic components.
-
The solid is washed again with deionized water until the filtrate is neutral.
-
The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through various analytical techniques. The following tables summarize the key characterization data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁NO | [2][3] |
| Molecular Weight | 245.28 g/mol | [2][3] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Data not available in search results |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Specific experimental NMR data for this compound was not found in the search results. The following are predicted chemical shifts and general characteristics based on analogous structures.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazole and naphthalene ring systems. The protons on the naphthalene ring will likely appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The protons on the benzoxazole ring will also appear in the aromatic region (typically δ 7.3-7.8 ppm).
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each of the 17 carbon atoms in the molecule. The carbon atom of the C=N bond in the oxazole ring is expected to have a chemical shift in the range of δ 160-165 ppm. The remaining aromatic carbons will appear in the typical range of δ 110-155 ppm.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1630-1600 | C=N stretching of the oxazole ring |
| ~ 1580-1450 | C=C stretching in aromatic rings |
| ~ 1250-1200 | C-O-C asymmetric stretching |
| ~ 1100-1000 | C-O stretching |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z Value | Assignment |
| ~ 245 | Molecular ion peak [M]⁺ corresponding to C₁₇H₁₁NO |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide has outlined a reliable and commonly employed method for the synthesis of this compound via the condensation of 2-aminophenol and 2-naphthoic acid using polyphosphoric acid. The guide also provides a framework for the characterization of the final product using standard analytical techniques. While specific experimental data for the target compound is limited in the public domain, the provided information, based on analogous structures and general principles, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further research to fully elucidate the spectroscopic and physical properties of this compound is encouraged.
References
The Photophysical Landscape of 2-(Naphthalen-2-yl)-1,3-benzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 2-(Naphthalen-2-yl)-1,3-benzoxazole, a fluorescent molecule with potential applications in various scientific domains. Due to the limited availability of a complete, published dataset for this specific compound, this guide synthesizes information from closely related naphthoxazole derivatives to project its expected photophysical behavior. The experimental protocols provided are based on established methodologies for the synthesis and characterization of similar benzoxazole-based fluorophores.
Predicted Photophysical Properties
The photophysical properties of this compound are anticipated to be in line with other 2-aryl-substituted naphthoxazole derivatives, which are known for their strong fluorescence and sensitivity to the solvent environment.[1][2][3] These compounds typically exhibit significant intramolecular charge transfer (ICT) upon excitation, leading to large Stokes shifts.[1][2]
Below is a summary of expected quantitative data, compiled from studies on structurally analogous compounds. This data serves as a valuable reference point for experimental investigations into this compound.
Table 1: Predicted Photophysical Data for this compound Based on Analogous Compounds
| Solvent | Predicted Absorption Max (λ_abs, nm) | Predicted Emission Max (λ_em, nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Predicted Fluorescence Quantum Yield (Φ_f) | Predicted Fluorescence Lifetime (τ, ns) | Reference Compound(s) |
| Cyclohexane | ~330-340 | ~380-400 | ~20,000-30,000 | ~0.8-1.0 | ~1.5-2.5 | 2-phenyl-naphtho[1,2-d][1][2]oxazole[2] |
| Toluene | ~330-340 | ~390-410 | ~20,000-30,000 | ~0.7-0.9 | ~1.5-2.5 | 2-phenyl-naphtho[1,2-d][1][2]oxazole[2] |
| Dichloromethane | ~330-340 | ~410-430 | ~20,000-30,000 | ~0.6-0.8 | ~2.0-3.0 | 2-phenyl-naphtho[1,2-d][1][2]oxazole[2] |
| Acetonitrile | ~330-340 | ~430-450 | ~20,000-30,000 | ~0.5-0.7 | ~2.5-3.5 | 2-phenyl-naphtho[1,2-d][1][2]oxazole[2] |
| Methanol | ~330-340 | ~440-460 | ~20,000-30,000 | ~0.4-0.6 | ~2.5-3.5 | 2-phenyl-naphtho[1,2-d][1][2]oxazole[2] |
Note: The absorption spectra of related naphthoxazoles are generally insensitive to solvent polarity, while the emission spectra show a significant red-shift (bathochromic shift) with increasing solvent polarity, indicative of a more polar excited state.[1][2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 2-aminophenol with naphthalene-2-carboxylic acid or its derivatives, a common method for preparing 2-substituted benzoxazoles.[4][5][6] A plausible synthetic route is outlined below.
Reaction Scheme:
Materials:
-
2-Aminophenol
-
Naphthalene-2-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine equimolar amounts of 2-aminophenol and naphthalene-2-carboxylic acid.
-
Add polyphosphoric acid (PPA) in excess to act as both a solvent and a dehydrating agent.
-
Heat the reaction mixture with stirring to 180-220°C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100°C and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Photophysical Measurements
The following are general protocols for characterizing the photophysical properties of this compound.
2.2.1. UV-Vis Absorption and Fluorescence Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer
-
A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector
Procedure:
-
Prepare stock solutions of the compound in various spectroscopic-grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) at a concentration of approximately 1 mM.
-
For absorption measurements, prepare solutions with an absorbance in the range of 0.1-1.0 at the absorption maximum by diluting the stock solution. Record the absorption spectra from 250 to 500 nm.
-
For fluorescence measurements, prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Excite the samples at their absorption maximum (λ_abs) and record the emission spectra over a suitable wavelength range.
-
Determine the absorption and emission maxima for the compound in each solvent.
2.2.2. Fluorescence Quantum Yield (Φ_f) Determination
The relative method is commonly used for determining the fluorescence quantum yield.[7]
Materials:
-
A well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Spectroscopic-grade solvents.
Procedure:
-
Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
2.2.3. Fluorescence Lifetime (τ) Measurement
Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes in the nanosecond range.
Instrumentation:
-
A TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector.
Procedure:
-
Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength.
-
Acquire the fluorescence decay profile by exciting the sample with the pulsed laser and measuring the time delay between the excitation pulse and the detection of the first emitted photon.
-
Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Deconvolute the IRF from the sample's fluorescence decay curve using appropriate fitting software to obtain the fluorescence lifetime (τ). The decay is typically fitted to a single or multi-exponential function.
Visualization of Photophysical Processes
The Jablonski diagram is a standard way to illustrate the electronic transitions that occur during absorption and fluorescence.
References
- 1. Solvent and media effects on the photophysics of naphthoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. chem.uaic.ro [chem.uaic.ro]
The Emergence of Naphthalen-2-yl-benzoxazoles: A Legacy of Synthetic Exploration and Therapeutic Potential
A comprehensive overview of the discovery, synthesis, and evolving biological significance of naphthalen-2-yl-benzoxazoles for researchers, scientists, and drug development professionals.
The journey of naphthalen-2-yl-benzoxazoles from chemical curiosities to molecules of significant interest in medicinal chemistry is a testament to the relentless pursuit of novel therapeutic agents. This in-depth technical guide provides a thorough exploration of the discovery and history of this heterocyclic scaffold, detailing its synthesis, and summarizing its known biological activities.
A Historical Perspective on Benzoxazole Synthesis
The benzoxazole framework, a fusion of a benzene and an oxazole ring, has been a subject of chemical synthesis for over a century. Early methods for constructing 2-substituted benzoxazoles primarily involved the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA). These foundational techniques paved the way for the synthesis of a vast array of benzoxazole derivatives, including those bearing a naphthalene moiety.
While a definitive first synthesis of 2-(naphthalen-2-yl)benzoxazole is not prominently documented in early literature, its creation is a logical extension of the established synthetic routes for 2-aryl-benzoxazoles. The ready availability of 2-aminophenol and naphthalene-2-carboxylic acid or its derivatives would have made this compound accessible to early 20th-century organic chemists exploring the scope of this heterocyclic system.
Modern Synthetic Methodologies
The synthesis of naphthalen-2-yl-benzoxazoles has been refined over the years, moving towards milder, more efficient, and environmentally benign protocols. A common and straightforward approach involves the condensation of 2-aminophenol with naphthalene-2-carboxaldehyde.
A general workflow for this synthesis is outlined below:
Figure 1: General synthesis workflow for naphthalen-2-yl-benzoxazole.
Numerous catalysts and reaction conditions have been developed to facilitate this transformation, offering chemists a range of options to suit their specific needs.
Biological Activities and Therapeutic Potential
The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The incorporation of a naphthalene ring at the 2-position often enhances lipophilicity and can lead to favorable interactions with biological targets. While specific quantitative data for 2-(naphthalen-2-yl)benzoxazole is not extensively reported, the broader class of 2-aryl-benzoxazoles, including naphthalene-containing analogs, has demonstrated a range of promising biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of key enzymes, induction of apoptosis, and interference with cell signaling pathways. For instance, certain benzoxazole derivatives have been shown to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[1] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.
| Compound Class | Cell Line | Activity (IC50 in µM) | Reference |
| Naphtho[1,2-d][2][3]oxazole derivative | Various human cancer cell lines | 2.18–2.89 | [2] |
| 2-Aryl-6-carboxamide benzoxazole | - | - | [4] |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231, HeLa, A549 | 0.03–2.00 | [5] |
| Naphthalene-substituted benzimidazole derivatives | A549, HeLa, A375 | 0.078–0.625 | [6] |
Table 1: Representative Anticancer Activities of Naphthalene-Containing Heterocycles.
Antimicrobial Activity
The benzoxazole scaffold is also a component of compounds exhibiting antimicrobial properties. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds against various bacterial and fungal strains.
| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |
| Naphthalene-benzimidazole derivative | S. aureus, C. albicans | 0.78 | [7] |
| 2-Substituted benzoxazole derivatives | E. coli, S. aureus | Variable | [8] |
| Naphthalimide–thiourea derivatives | S. aureus | 0.03–8 | [9] |
Table 2: Representative Antimicrobial Activities of Naphthalene-Containing Heterocycles.
Enzyme Inhibition
Benzoxazole derivatives have been investigated as inhibitors of various enzymes implicated in disease. Of particular note is their activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[4][10] Additionally, some derivatives have shown inhibitory activity against mitogen-activated protein kinases (MAPKs), which are involved in cellular signaling pathways related to inflammation and cancer.[11]
| Compound Class | Enzyme | Activity (IC50) | Reference |
| 4-(Naphtho[1,2-d][2][3]oxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | [2][10] |
| 4-(Naphtho[1,2-d][2][3]oxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | 981 nM | [2][10] |
| 1,2,4-Triazole-based benzoxazole derivative | p38α MAP kinase | 0.031 µM | [11] |
Table 3: Representative Enzyme Inhibitory Activities of Naphthalene-Containing Benzoxazoles and Related Compounds.
Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by 2-(naphthalen-2-yl)benzoxazole is limited, related 2-aryl-benzoxazole derivatives have been shown to interfere with key cellular signaling cascades, such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many diseases, including cancer. The ability of benzoxazole derivatives to modulate these pathways underscores their therapeutic potential.
Figure 2: Potential modulation of the MAPK pathway by benzoxazole derivatives.
Figure 3: Potential modulation of the PI3K/Akt pathway by benzoxazole derivatives.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for the synthesis of a representative naphthalen-2-yl-benzoxazole and for a common in vitro biological evaluation.
Synthesis of 2-(Naphthalen-2-yl)benzoxazole
This protocol describes a general method for the synthesis of 2-(naphthalen-2-yl)benzoxazole via the condensation of 2-aminophenol and naphthalene-2-carboxaldehyde.
Materials:
-
2-Aminophenol
-
Naphthalene-2-carboxaldehyde
-
Catalyst (e.g., p-toluenesulfonic acid, samarium triflate, or a Lewis acid)
-
Solvent (e.g., toluene, ethanol, or solvent-free conditions)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1.0 mmol), naphthalene-2-carboxaldehyde (1.0 mmol), and the chosen catalyst (typically 5-10 mol%).
-
Add the appropriate solvent (if not a solvent-free reaction) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and solvent) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(naphthalen-2-yl)benzoxazole.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (naphthalen-2-yl-benzoxazole derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The naphthalen-2-yl-benzoxazole scaffold represents a promising area for drug discovery and development. While the historical origins of this specific compound are intertwined with the broader development of benzoxazole chemistry, modern synthetic methods have made it and its derivatives readily accessible for biological evaluation. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities of related compounds highlight the therapeutic potential of this chemical class.
Future research should focus on the systematic synthesis and biological screening of a library of naphthalen-2-yl-benzoxazole derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design as selective and potent therapeutic agents. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing the next generation of innovative medicines.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 5. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(Naphthalen-2-yl)-1,3-benzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Naphthalen-2-yl)-1,3-benzoxazole is presented below.
| Property | Value |
| Molecular Formula | C₁₇H₁₁NO |
| Molecular Weight | 245.28 g/mol |
| Exact Mass | 245.0841 g/mol |
| CAS Number | 14625-56-0 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A widely adopted and efficient method for the synthesis of 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a corresponding aromatic aldehyde or carboxylic acid.[1][2][3] The following protocol describes a plausible synthesis route for this compound.
Materials:
-
2-Aminophenol
-
Naphthalene-2-carbaldehyde (or Naphthalene-2-carboxylic acid)
-
Polyphosphoric acid (PPA) or a suitable catalyst such as ammonium chloride[1]
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, equimolar amounts of 2-aminophenol and naphthalene-2-carbaldehyde (or naphthalene-2-carboxylic acid) are combined.
-
Polyphosphoric acid is added as a dehydrating and cyclizing agent. The mixture is heated, typically at temperatures ranging from 150-180°C, for several hours with constant stirring.[2]
-
Alternatively, the reaction can be carried out in a solvent such as ethanol with a catalyst like ammonium chloride, refluxing the mixture for 6-8 hours.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water to precipitate the crude product.
-
The solid precipitate is collected by filtration, washed with water, and dried.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
The purified this compound would then be subjected to spectroscopic analysis to confirm its structure.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The expected spectrum would show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the benzoxazole and naphthalene ring systems.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. The chemical shifts are reported in ppm relative to the solvent signal. The spectrum would display signals corresponding to all the carbon atoms in the molecule, with characteristic shifts for the aromatic and heterocyclic carbons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key characteristic absorption bands for benzoxazoles include:
-
C=N stretching vibration around 1615-1500 cm⁻¹.[1]
-
C-O-C stretching vibrations in the region of 1270-1200 cm⁻¹.[1]
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). The spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (245.28 m/z). The fragmentation pattern can provide further structural information.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 2-(Naphthalen-2-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of the heterocyclic compound 2-(Naphthalen-2-yl)-1,3-benzoxazole. Given the limited specific experimental data for this particular molecule, this guide also draws upon the general characteristics of the benzoxazole class of compounds to provide valuable insights for researchers and professionals in drug development.
Physicochemical Properties
This compound is an aromatic compound featuring a benzene ring fused to an oxazole ring, with a naphthalene moiety attached at the 2-position of the benzoxazole core.[1] The aromatic nature of this structure imparts relative stability to the molecule.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁NO | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| CAS Number | 14625-56-0 | [1][3] |
| Appearance | White to light yellow solid (general for benzoxazoles) | [4] |
| Melting Point | Not explicitly reported; varies for benzoxazole derivatives. | |
| pKa | Expected to be weakly basic. | [2] |
| LogP (calculated) | 4.7 | [1] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented in the available literature. However, based on its chemical structure and the solvents commonly used in the synthesis and purification of related benzoxazole derivatives, a qualitative solubility profile can be inferred.
-
Organic Solvents : Due to its significant nonpolar character, stemming from the naphthalene and benzene rings, this compound is expected to be soluble in a range of common organic solvents. These likely include:
-
Aqueous Solubility : The parent benzoxazole is reported to be insoluble in water.[4] Given the large, hydrophobic naphthalene group, this compound is predicted to have very low aqueous solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard method to experimentally determine the solubility of a compound like this compound is the shake-flask method.
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with a suitable column and detector (e.g., UV) or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Stability Profile
The benzoxazole ring is a stable aromatic system.[2] However, the overall stability of this compound can be influenced by various environmental factors.
-
Thermal Stability : Benzoxazole-containing polymers are known for their good thermal stability.[7] The thermal degradation of such compounds typically occurs at elevated temperatures, often above 200°C.[8][9] The degradation pathway can be complex, involving the cleavage of the oxazole ring and fragmentation of the aromatic systems.
-
Photostability : Aromatic heterocyclic compounds can be susceptible to photodegradation. The incorporation of a benzoxazole moiety can, in some cases, enhance photostability.[10] However, direct exposure to UV light may lead to degradation over time.
-
pH Stability : The stability of the benzoxazole ring can be affected by pH. While generally stable under neutral conditions, strong acidic or basic conditions could potentially lead to hydrolysis of the oxazole ring, although specific data for the title compound is unavailable. Some oxazole derivatives have been noted to be unstable towards hydrolytic ring-opening.[11]
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH solution. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ solution. Store at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid compound or its solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples using a stability-indicating HPLC method (typically coupled with a mass spectrometer) to separate the parent compound from any degradation products.
-
Evaluation: Determine the percentage of degradation and identify the major degradation products by their retention times, UV spectra, and mass-to-charge ratios.
Synthesis and Potential Degradation Pathways
The synthesis of this compound typically involves the condensation of 2-aminophenol with 2-naphthoic acid or its derivatives.[6]
Synthesis workflow for this compound.
Potential degradation of the benzoxazole ring could occur via hydrolysis under harsh acidic or basic conditions, leading to the opening of the oxazole ring to form an amide derivative of 2-aminophenol. The naphthalene ring is generally stable but can undergo oxidation under strong oxidizing conditions.
Conclusion
While specific quantitative data on the solubility and stability of this compound are limited, this guide provides a framework for understanding its likely properties based on the well-established chemistry of the benzoxazole class of compounds. It is anticipated to have low aqueous solubility and good solubility in various organic solvents. The molecule is expected to be relatively stable, although forced degradation studies are necessary to fully characterize its stability profile. The provided experimental protocols offer a starting point for researchers to generate specific data for this compound, which will be crucial for its further development in pharmaceutical and other applications.
References
- 1. This compound | C17H11NO | CID 12750832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 2-naphthalen-2-yl-1,3-benzoxazole | CAS#:14625-56-0 | Chemsrc [chemsrc.com]
- 4. Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- | C21H13NO | CID 71332261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 2-(Naphthalen-2-yl)-1,3-benzoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(naphthalen-2-yl)-1,3-benzoxazole scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the anticancer and antimicrobial properties of derivatives based on this core structure. While specific data for the parent this compound is limited in publicly available research, this document summarizes key findings for structurally related compounds, offering valuable insights for further research and drug development. The information presented herein is intended to serve as a foundational resource for professionals in the field.
Anticancer Activity
Derivatives of the benzoxazole and naphthoxazole families have shown significant potential as anticancer agents. Studies on structurally related compounds, such as 2-arylnaphtho[2,3-d]oxazole-4,9-diones and other naphthalene-substituted heterocycles, provide valuable preliminary data.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives against human prostate cancer cell lines, LNCaP (androgen-dependent) and PC3 (androgen-independent).
| Compound | Structure | Cell Line | IC₅₀ (µM) after 120h |
| 8 | 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.15 |
| PC3 | 0.20 | ||
| 9 | 2-(4-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.40 |
| PC3 | 0.15 | ||
| 10 | 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.03[1] |
| PC3 | 0.08[1] | ||
| 11 | 2-(4-Methoxyphenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.20 |
| PC3 | 0.30 | ||
| 12 | 2-(4-Fluorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 0.06 |
| PC3 | 0.10 |
Antimicrobial Activity
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative naphthalene-containing heterocyclic compounds against various microbial strains. It is important to note that these are not this compound derivatives but provide an indication of the potential antimicrobial activity of the naphthalene moiety when incorporated into heterocyclic systems.
| Compound Class | Representative Organism | MIC |
| Naphthalene-substituted benzimidazole derivatives | Staphylococcus aureus | 0.78 mg/mL[2] |
| Candida albicans | 0.78 mg/mL[2] | |
| Naphthyloxymethyl-1,3,4-oxadiazole derivatives | Candida krusei | 64 mg/mL[3] |
| Naphthalene-hydrazono-malonate derivatives | Staphylococcus aureus | Reported to be twice as effective as Lapachol[3] |
| 3,5-dinaphthyl substituted 2-pyrazoline derivatives | E. coli, S. aureus, K. pneumoniae, P. mirabilis, S. dysenteriae, S. typhi | 16-63 mM[3] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and adaptable method for the synthesis of 2-aryl-1,3-benzoxazoles involves the condensation of a 2-aminophenol with a corresponding carboxylic acid or its derivative. For the synthesis of this compound, 2-naphthalenecarboxylic acid or 2-naphthaldehyde would be the appropriate starting material.
General Procedure for Synthesis from Carboxylic Acid:
-
A mixture of 2-aminophenol (1.0 eq) and 2-naphthalenecarboxylic acid (1.0 eq) is heated in a suitable condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
The reaction mixture is heated at a temperature ranging from 150-200 °C for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then neutralized with a base solution (e.g., sodium bicarbonate).
-
The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
General Procedure for Synthesis from Aldehyde:
-
A mixture of 2-aminophenol (1.0 eq) and 2-naphthaldehyde (1.0 eq) is refluxed in a suitable solvent such as ethanol or acetic acid in the presence of an oxidizing agent.
-
Various oxidizing agents can be employed, including but not limited to, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO₂), or even air.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography or recrystallization to yield the desired this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Mechanisms of Action
While the specific signaling pathways for this compound derivatives are not yet elucidated, research on the broader benzoxazole class suggests several potential mechanisms of action for their anticancer effects. These include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction Pathway
Benzoxazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified, generalized pathway is depicted below.
Caption: Generalized apoptosis induction pathway for benzoxazole derivatives.
Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints and subsequently inducing apoptosis.
Caption: Logical flow of cell cycle arrest leading to apoptosis.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the development of novel therapeutic agents. The data from structurally related compounds suggest potent anticancer and antimicrobial activities. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. Elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. This technical guide serves as a starting point for these endeavors, providing the necessary foundational information for researchers and drug development professionals.
References
In-Depth Technical Guide to the Quantum Yield Calculation of 2-(Naphthalen-2-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 2-(Naphthalen-2-yl)-1,3-benzoxazole. This document outlines the theoretical basis, experimental protocols, and data analysis required for accurate quantum yield measurements, tailored for professionals in research and drug development.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield is often a desirable characteristic for applications such as fluorescent probes and imaging agents in drug development, as it corresponds to brighter fluorescence emission.
The determination of quantum yield is crucial for characterizing novel fluorophores like this compound, a heterocyclic compound with potential applications in various scientific fields due to the fluorescent properties of the benzoxazole moiety.
Theoretical Basis: The Relative Quantum Yield Method
The most common method for determining the fluorescence quantum yield of a compound in solution is the relative method. This approach involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (Φ_std). The underlying principle is that if the sample and the standard have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²)
Where:
-
Φ_s is the quantum yield of the sample.
-
Φ_std is the quantum yield of the standard.
-
I_s is the integrated fluorescence intensity of the sample.
-
I_std is the integrated fluorescence intensity of the standard.
-
A_s is the absorbance of the sample at the excitation wavelength.
-
A_std is the absorbance of the standard at the excitation wavelength.
-
η_s is the refractive index of the solvent used for the sample.
-
η_std is the refractive index of the solvent used for the standard.
Experimental Protocol
Materials and Instrumentation
-
Sample: this compound
-
Reference Standard: A suitable standard with a known quantum yield and spectral properties overlapping with the sample should be chosen. Given the estimated spectral range of the sample, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a commonly used and appropriate standard.
-
Solvent: A spectroscopic grade solvent in which both the sample and standard are soluble and stable. Dimethylformamide (DMF) is a common solvent for such compounds[3].
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Spectrofluorometer: To measure the fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
Solution Preparation
-
Stock Solutions: Prepare stock solutions of both this compound and the reference standard (Quinine Sulfate) in the chosen solvent (e.g., DMF for the sample and 0.1 M H₂SO₄ for the standard).
-
Serial Dilutions: Prepare a series of dilutions from the stock solutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects. A typical range would be five different concentrations resulting in absorbances between 0.02 and 0.1.
Spectroscopic Measurements
-
Absorbance Spectra: Record the UV-Vis absorption spectra of all prepared solutions of the sample and the standard. Determine the wavelength of maximum absorption (λ_max) for the sample.
-
Excitation Wavelength Selection: Choose an excitation wavelength at which both the sample and the standard have significant absorbance, preferably near the λ_max of the sample.
-
Fluorescence Emission Spectra: Record the fluorescence emission spectra of all prepared solutions of the sample and the standard using the selected excitation wavelength. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
Solvent Blank: Record the emission spectrum of the pure solvent to subtract any background signal or Raman scattering.
Data Analysis
-
Integrated Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each of the sample and standard solutions after subtracting the solvent blank.
-
Plotting the Data: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Gradient Calculation: Determine the slope (gradient) of the resulting linear plots for both the sample (Grad_s) and the standard (Grad_std).
-
Quantum Yield Calculation: Use the gradients to calculate the quantum yield of the sample using the modified equation:
Φ_s = Φ_std * (Grad_s / Grad_std) * (η_s² / η_std²)
Data Presentation
The following tables provide a template for organizing the quantitative data obtained during the experiment.
Table 1: Photophysical Properties of this compound and Reference Standard
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λ_exc (M⁻¹cm⁻¹) |
| This compound | DMF | Data to be filled | Data to be filled | Data to be filled |
| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 348 | 452 | Data to be filled |
Table 2: Absorbance and Integrated Fluorescence Intensity Data
| Solution | Absorbance at λ_exc | Integrated Fluorescence Intensity (a.u.) |
| Sample 1 | Data to be filled | Data to be filled |
| Sample 2 | Data to be filled | Data to be filled |
| Sample 3 | Data to be filled | Data to be filled |
| Sample 4 | Data to be filled | Data to be filled |
| Sample 5 | Data to be filled | Data to be filled |
| Standard 1 | Data to be filled | Data to be filled |
| Standard 2 | Data to be filled | Data to be filled |
| Standard 3 | Data to be filled | Data to be filled |
| Standard 4 | Data to be filled | Data to be filled |
| Standard 5 | Data to be filled | Data to be filled |
Table 3: Calculated Quantum Yield
| Parameter | Value |
| Gradient of Sample (Grad_s) | Data to be filled |
| Gradient of Standard (Grad_std) | Data to be filled |
| Quantum Yield of Standard (Φ_std) | 0.54 |
| Refractive Index of Sample Solvent (η_s) | 1.431 (DMF) |
| Refractive Index of Standard Solvent (η_std) | 1.334 (0.1 M H₂SO₄) |
| Calculated Quantum Yield of Sample (Φ_s) | Data to be filled |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantum yield determination process.
Caption: Workflow for the relative quantum yield determination.
Conclusion
This technical guide provides a robust framework for the determination of the fluorescence quantum yield of this compound. Adherence to the detailed experimental protocols and careful data analysis will ensure the generation of accurate and reproducible results. The characterization of the quantum yield is an essential step in evaluating the potential of this and other novel compounds for applications in drug development and various research fields where fluorescence is a key tool.
References
A Comprehensive Technical Review of 2-(Naphthalen-2-yl)-1,3-benzoxazole
An In-depth Guide for Researchers and Drug Development Professionals
The 2-(naphthalen-2-yl)-1,3-benzoxazole scaffold, a unique heterocyclic entity, has garnered significant attention in the fields of medicinal chemistry and materials science. This molecule, characterized by a naphthalene moiety fused to a benzoxazole ring system, serves as a versatile building block for developing novel therapeutic agents and advanced functional materials. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The incorporation of the polycyclic aromatic naphthalene group often enhances these biological effects and imparts valuable photophysical properties, such as fluorescence.[1][4]
This technical guide provides a detailed review of the synthesis, biological activities, and photophysical characteristics of this compound and its closely related analogs. It includes structured data tables for quantitative comparison, detailed experimental protocols for key synthetic methods, and diagrams to illustrate synthetic workflows and biological mechanisms.
Synthetic Methodologies
The synthesis of the this compound core typically involves the condensation and subsequent cyclization of a 2-aminophenol with a naphthalene-containing precursor. Several effective methods have been established for the synthesis of 2-substituted benzoxazoles.
A primary and widely adopted method is the reaction of 2-aminophenol with a corresponding carboxylic acid, aldehyde, or ester.[5][6] For the title compound, this involves the condensation of 2-aminophenol with naphthalene-2-carboxylic acid or naphthalene-2-carbaldehyde, often facilitated by a dehydrating agent or catalyst such as polyphosphoric acid (PPA).[2] Another efficient route involves the reaction of 2-aminophenol with 3-hydroxynaphthalene-2-carboxylic acid in the presence of phosphorus trichloride (PCl3) in a suitable solvent like chlorobenzene.[4]
Below is a generalized workflow for the synthesis of 2-aryl-benzoxazoles.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Synthesis from 3-Hydroxynaphthalene-2-carboxylic Acid and 2-Aminophenol[4]
This protocol describes a method adaptable for the synthesis of benzoxazole derivatives from related precursors.
-
Reactant Preparation : A mixture of 3-hydroxynaphthalene-2-carboxylic acid (1 equivalent) and 2-aminophenol (1 equivalent) is prepared in chlorobenzene.
-
Reaction Initiation : Phosphorus trichloride (PCl3) is added slowly to the mixture.
-
Cyclization : The reaction mixture is heated to a reflux temperature of 130–135°C and maintained for several hours until the reaction is complete (monitored by TLC).
-
Work-up : After cooling, the reaction mixture is poured into a solution of sodium bicarbonate to neutralize the excess acid.
-
Isolation : The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, a closely related analog.
Method 2: General Synthesis from 2-Aminophenol and Aldehyde[5]
This is a general and robust procedure for synthesizing 2-aryl benzoxazoles.
-
Reactant Mixture : 2-Aminophenol (1 equivalent) and an aromatic aldehyde (e.g., naphthalene-2-carbaldehyde, 1 equivalent) are dissolved in a solvent such as ethanol or acetonitrile.
-
Catalyst Addition : A catalyst, such as TiO2–ZrO2, is added to the mixture.[5]
-
Reaction : The mixture is heated to 60°C for 15-25 minutes.[5] The reaction progress is monitored using thin-layer chromatography.
-
Catalyst Removal : Upon completion, the catalyst is filtered off from the reaction mixture.
-
Product Isolation : The solvent is removed under reduced pressure.
-
Purification : The residue is purified by column chromatography on silica gel or by recrystallization to afford the pure 2-substituted benzoxazole derivative.
Biological and Pharmacological Activities
The benzoxazole and naphthoxazole scaffolds are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities.[7] While specific data for this compound is limited, extensive research on closely related analogs provides strong evidence of its therapeutic potential.
Caption: Potential biological activities of the this compound scaffold.
Anticancer and Antiproliferative Activity
Naphthoxazole derivatives have demonstrated significant antiproliferative potency against various human cancer cell lines.[1] Studies on analogs show activity comparable to the established chemotherapy drug, cisplatin. The enhanced cytotoxicity of naphthoxazoles over simpler benzoxazoles is often attributed to the extended aromatic system of the naphthalene ring, which can facilitate stronger interactions with biological targets like DNA or key enzymes.[1][8]
Table 1: Antiproliferative Activity of Naphthoxazole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(5-Chloronaphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | A549 (Lung) | 2.18 | [1] |
| 4-(5-Chloronaphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | HeLa (Cervical) | 2.89 | [1] |
| 4-(5-Chloronaphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | MCF-7 (Breast) | 2.34 | [1] |
| 4-(5-Chloronaphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | T47D (Breast) | 2.21 |[1] |
Cholinesterase Inhibition
Certain benzoxazole and naphthoxazole analogs have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. This suggests a potential application for this class of compounds in neurodegenerative disorder therapy.
Table 2: Cholinesterase Inhibition by a Naphthoxazole Analog
| Compound | Enzyme | IC50 | Reference |
|---|---|---|---|
| 4-(Naphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | [1][8] |
| 4-(Naphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | 981 nM |[1][8] |
Antimicrobial and Antioxidant Activities
The benzoxazole nucleus is a common feature in compounds with demonstrated antimicrobial and antioxidant properties.[1][2] Naphthoxazole analogs have also shown promising antioxidant capabilities, with some compounds exhibiting radical scavenging activity at sub-micromolar concentrations (IC50 = 0.214 µM).[1][8] Furthermore, various derivatives have been screened for activity against Gram-positive and Gram-negative bacteria as well as fungal strains.[4][11]
Photophysical Properties
The extended π-conjugated system formed by the fusion of the naphthalene and benzoxazole rings endows these molecules with intrinsic fluorescent properties. They typically absorb ultraviolet (UV) light and emit in the violet-blue region of the visible spectrum. These characteristics make them suitable for applications as fluorescent probes, sensors, and as components in organic light-emitting diodes (OLEDs).[4][11]
Research on structurally similar compounds provides insight into the expected photophysical behavior of this compound.
Table 3: Photophysical Properties of Related Naphthoxazole Derivatives in DMF[4]
| Compound Structure | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
|---|---|---|
| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][9][10]oxazole | 332 | 404 |
| 4-(1,3-benzoxazol-2-yl)-2-methylnaphtho[1,2-d][9][10]oxazole | 296 | 368 |
These compounds are noted to have excellent quantum yields, highlighting their efficiency as fluorophores.[4] The exact absorption and emission maxima are influenced by the solvent environment and the specific substitution pattern on the aromatic rings.
Conclusion
The this compound scaffold represents a highly promising area for research and development. Its straightforward synthesis and the potent biological activities exhibited by its analogs, particularly in anticancer and neuroprotective domains, underscore its potential as a core structure for new therapeutic agents. Concurrently, its inherent fluorescence properties position it as a valuable component for the creation of novel materials for optical and electronic applications. Further investigation into specific derivatives of this compound is warranted to fully elucidate their structure-activity relationships and unlock their full therapeutic and technological potential.
References
- 1. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-naphthalen-2-yl-1,3-benzoxazole | CAS#:14625-56-0 | Chemsrc [chemsrc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(Naphthalen-2-yl)-1,3-benzoxazole in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 2-(Naphthalen-2-yl)-1,3-benzoxazole as a fluorescent probe in microscopy, based on the available data for its derivatives. Due to a lack of specific experimental data for this compound in fluorescence microscopy applications, the following protocols and data should be considered as a starting point for experimental design and will require optimization.
Photophysical Properties
Table 1: Photophysical Data of Related Benzoxazole Derivatives
| Compound/Derivative Class | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Solvent/Environment | Reference |
| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1][2]oxazole derivatives | 296 - 332 | 368 - 404 | DMF | [2] |
Note: The photophysical properties of fluorescent probes are highly dependent on their environment. It is crucial to experimentally determine the optimal excitation and emission wavelengths for this compound in the specific buffer or mounting medium used for microscopy.
Potential Applications in Fluorescence Microscopy
Based on the fluorescent nature of its core structure, this compound holds potential for use in various fluorescence microscopy applications, including:
-
General Cellular Staining: As a lipophilic molecule, it may preferentially stain cellular membranes, such as the plasma membrane, endoplasmic reticulum, or Golgi apparatus.
-
Organelle-Specific Imaging: With appropriate chemical modifications, it could be targeted to specific organelles.
-
High-Content Screening: Its potential for live-cell imaging could be leveraged in automated microscopy platforms for drug discovery and toxicology screening.
Experimental Protocols
The following are general protocols for cell staining and fluorescence microscopy that can be adapted for use with this compound. Optimization of probe concentration, incubation time, and imaging parameters is essential.
General Workflow for Cell Staining and Imaging
Caption: General workflow for cell staining and fluorescence imaging.
Protocol for Staining of Adherent Cells
Materials:
-
Cells cultured on glass coverslips or imaging-grade multi-well plates
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Mounting medium (with or without DAPI for nuclear counterstain)
Procedure:
-
Cell Culture: Seed and culture cells to the desired confluency on sterile glass coverslips or in imaging plates.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation (Optional, for fixed-cell imaging):
-
Incubate cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional, for intracellular targets):
-
Incubate fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound in PBS or cell culture medium. The optimal concentration should be determined experimentally, starting with a range of 1-10 µM.
-
Incubate the cells with the staining solution for 15-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Mounting:
-
Invert the coverslip onto a drop of mounting medium on a glass slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters. Based on the data for related compounds, excitation in the UV to violet range (e.g., 350-400 nm) and emission in the blue to green range (e.g., 400-500 nm) would be a reasonable starting point.
-
Cytotoxicity Considerations
While no specific cytotoxicity data for this compound is available, studies on related naphthalene and benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity of Related Naphthalene-Benzoxazole/Benzimidazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (prostate cancer) | 0.03 | [1] |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (prostate cancer) | 0.08 | [1] |
| Naphthalene substituted benzimidazole derivatives | HepG2 (liver cancer) | 0.078 - 0.625 | [3][4] |
| 1,3,4-Oxadiazole-naphthalene hybrids | MCF-7 (breast cancer) | 9.7 - 10.4 | [5] |
| 1,3,4-Oxadiazole-naphthalene hybrids | HepG2 (liver cancer) | 8.4 - 9.5 | [5] |
It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for the specific cell line and experimental conditions used for live-cell imaging.
Signaling Pathway and Logical Relationship Visualization
As no specific signaling pathways investigated with this probe have been identified, a logical diagram outlining the experimental design process is provided.
Caption: Logical workflow for developing a fluorescence microscopy application.
Conclusion and Future Directions
This compound represents a potential scaffold for the development of novel fluorescent probes. The information provided here, based on related compounds, offers a foundation for initiating research into its applications in fluorescence microscopy. Future work should focus on the detailed characterization of its photophysical properties, cytotoxicity, and subcellular localization. Further derivatization could lead to the development of targeted probes for specific organelles or biological processes, expanding its utility in cell biology and drug discovery.
References
- 1. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(Naphthalen-2-yl)-1,3-benzoxazole: A Detailed Protocol for Laboratory and Drug Development Applications
Application Note: This document provides a comprehensive protocol for the laboratory synthesis of 2-(Naphthalen-2-yl)-1,3-benzoxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on the well-established method of condensing a carboxylic acid with an o-aminophenol, facilitated by a dehydrating agent. This protocol is intended for researchers, scientists, and professionals in drug development.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that are widely investigated for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The rigid, planar structure of the benzoxazole ring system, coupled with the ability to introduce various substituents, makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. The naphthalene moiety, known for its lipophilicity and ability to engage in π-stacking interactions, can enhance the biological activity or modify the photophysical properties of the parent benzoxazole. The synthesis of this compound is a key step in the exploration of this chemical space.
Principle of the Synthesis
The synthesis of this compound is achieved through the cyclocondensation of 2-aminophenol and 2-naphthoic acid. This reaction is typically promoted by a dehydrating agent, such as polyphosphoric acid (PPA), which serves as both a catalyst and a solvent. The reaction proceeds through the formation of an intermediate o-acylaminophenol, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the benzoxazole ring.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of 2-arylbenzoxazoles.[1][2]
Materials and Reagents:
-
2-Aminophenol
-
2-Naphthoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-naphthoic acid (1.0 equivalent) and 2-aminophenol (1.0 equivalent).
-
Addition of PPA: Carefully add polyphosphoric acid (a sufficient amount to ensure good stirring, typically 10-20 times the weight of the limiting reagent) to the flask.
-
Reaction: Heat the reaction mixture with stirring. A typical temperature range is 140-220°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 60-80°C. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water (2 x volume of the organic layer) and brine (1 x volume of the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 2-Arylbenzoxazoles
| Parameter | 2-Phenylbenzoxazole (Literature Data) | This compound (Expected) |
| Yield | 92% | High |
| Melting Point | Not specified | Expected to be a solid with a defined melting point |
| Molecular Formula | C₁₃H₉NO | C₁₇H₁₁NO |
| Molecular Weight | 195.22 g/mol | 245.28 g/mol |
Note: Specific yield and melting point for this compound should be determined experimentally. The yield for the analogous 2-phenylbenzoxazole is provided for reference.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. The aromatic protons of both the benzoxazole and naphthalene ring systems are expected to appear in the range of δ 7.0-9.0 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N and C-O-C bonds of the benzoxazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 245.28).
-
Melting Point: The melting point of the purified product should be determined and compared with literature values if available.
Mandatory Visualization
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Naphthalen-2-yl)-1,3-benzoxazole for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Naphthalen-2-yl)-1,3-benzoxazole is a fluorescent organic compound with promising applications in live-cell imaging. Its rigid, planar structure, composed of naphthalene and benzoxazole moieties, imparts favorable photophysical properties, including high fluorescence quantum yield and photostability. This molecule exhibits solvatochromism, where its emission spectrum is sensitive to the polarity of the local environment, making it a potential probe for investigating cellular microenvironments. These characteristics, combined with its potential for low cytotoxicity, position this compound as a valuable tool for visualizing cellular structures and dynamics in real-time.
These application notes provide an overview of the key characteristics of this compound and detailed protocols for its use in live-cell imaging, including probe preparation, cell staining, and cytotoxicity assessment.
Data Presentation
Photophysical Properties
The photophysical properties of this compound are influenced by the solvent environment. While specific data for this exact compound is not extensively published, the properties of the closely related analogue, 2-phenyl-naphtho[1,2-d][1][2]oxazole, provide a strong indication of its expected performance[1][2].
| Property | Value (in Ethanol) | Value (in Dioxane) | Reference |
| Absorption Max (λ_abs_) | ~330 nm | ~328 nm | [1] |
| Emission Max (λ_em_) | ~390 nm | ~375 nm | [1] |
| Molar Extinction Coefficient (ε) | High (specific value not available) | High (specific value not available) | [1] |
| Fluorescence Quantum Yield (Φ_F_) | High (specific value not available) | High (specific value not available) | [1] |
| Fluorescence Lifetime (τ) | 1-3 ns | 1-3 ns | [1] |
| Stokes Shift | ~60 nm | ~47 nm | [1] |
Cytotoxicity Data
| Cell Line | Compound Type | IC50 Value (µM) | Reference |
| HepG2 | Naphthalene-substituted benzimidazole | 0.078 - 1.25 | [3] |
| Various | Naphthalene-substituted benzimidazole | 0.078 - 0.625 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A concentrated stock solution is essential for accurate and reproducible cell staining.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in a sufficient volume of DMSO to create a 1-10 mM stock solution.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
References
Application Notes and Protocols for Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive overview of the fundamental principles, materials, fabrication protocols, and characterization techniques for organic light-emitting diodes.
Introduction to OLED Technology
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize thin films of organic semiconductor materials to generate light in response to an electric current.[1][2] Unlike conventional LEDs, which are small point sources, OLEDs can be fabricated into large, diffuse-area light sources, making them ideal for displays and lighting applications.[1] The core of an OLED is a multilayer stack of organic thin films positioned between two electrodes.[3] When a voltage is applied, the electrodes inject charge carriers—holes from the anode and electrons from the cathode—into the organic layers.[4][5] These carriers migrate towards each other and recombine within an emissive layer (EML) to form excited states called excitons. The subsequent relaxation of these excitons to a lower energy state results in the emission of light, a process known as electroluminescence.[3][6] The color of the emitted light is determined by the type of organic material used in the emissive layer.[1]
Principle of Operation and Device Architecture
An OLED's operation relies on the controlled injection, transport, and recombination of charge carriers within a precisely engineered stack of organic layers. Each layer serves a specific function to maximize device efficiency and stability.[3][7]
Typical OLED Structure:
-
Substrate: The foundation of the device, which can be glass, flexible plastic, or metal foil.[3]
-
Anode: A transparent conductor, typically Indium Tin Oxide (ITO), with a high work function that injects holes into the organic stack.[8][9]
-
Hole Injection Layer (HIL): Receives holes from the anode and facilitates their injection into the next layer, reducing the energy barrier.[3]
-
Hole Transport Layer (HTL): Transports holes towards the emissive layer while often blocking electrons, confining them to the recombination zone.[3][10]
-
Emissive Layer (EML): The heart of the OLED where electrons and holes recombine to form excitons and generate light.[3][6] This layer consists of an emitter material (dopant) dispersed within a host material.
-
Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer and can also serve to block holes.[3][11]
-
Cathode: A low work function metal (e.g., aluminum, calcium) that injects electrons into the organic stack.[3][8]
Caption: A diagram illustrating the multi-layer structure of a typical OLED.
Key Materials and Performance Data
The selection of organic materials for each layer is critical for achieving high efficiency, long operational lifetime, and desired color purity.[10][12] Materials are broadly categorized as small molecules (typically deposited via vacuum evaporation) or polymers (often processed from solution).[6][7]
Table 1: Common Materials for OLED Functional Layers
| Layer | Material Class | Common Examples | Function |
| HIL | P-type organic | PEDOT:PSS | Reduces hole injection barrier from ITO.[8] |
| HTL | Aromatic amines | NPB, TPD, Spiro-OMeTAD | Efficient hole transport and electron blocking.[8][11] |
| EML (Host) | Carbazole derivatives | CBP | Hosts emitter molecules, facilitates charge transport.[13] |
| EML (Emitter) | Fluorescent Dyes | Alq₃ (Green) | Emits light via singlet exciton decay.[8] |
| Phosphorescent Dyes | Ir(ppy)₃ (Green), PtOEP (Red) | Emits light via triplet excitons for higher efficiency.[6] | |
| TADF Emitters | ν-DABNA (Blue) | Harvests triplet excitons via reverse intersystem crossing.[14] | |
| ETL | Metal chelates, Azoles | Alq₃, BCP | Efficient electron transport and hole blocking.[11] |
Table 2: Representative OLED Performance Data
The performance of an OLED is quantified by several key metrics, including its efficiency, brightness, and color coordinates.[15][16]
| Emitter Type | Host | Max. External Quantum Efficiency (EQE) | Luminous Efficacy (cd/A) | Color (CIE x, y) |
| Fluorescent (Blue) | DPEPO | ~11.2% | ~13.1 | (0.14, 0.16) |
| Phosphorescent (Green) | CBP | ~19.0% | ~70 | (0.30, 0.61) |
| Phosphorescent (Yellow) | TCTA:B3PYMPM | 16.2% | 42.2 | (0.47, 0.50)[17] |
| TADF (Blue) | DPEPO | 32.2% | N/A | (0.13, 0.20)[14] |
Note: Performance is highly dependent on the complete device stack and measurement conditions. Data is compiled from various sources for illustrative purposes.
Experimental Protocols
The fabrication and characterization of OLEDs require precise control over layer thickness, material purity, and environmental conditions. The two primary fabrication methods are vacuum thermal evaporation (VTE) for small molecules and solution processing (e.g., spin coating) for polymers.[4][18]
Protocol: Substrate Preparation
A clean substrate is crucial for uniform film deposition and device performance.
-
Initial Cleaning: Place patterned Indium Tin Oxide (ITO) coated glass substrates in a substrate holder.
-
Sonication: Sequentially sonicate the substrates in ultrasonic baths of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates using a high-purity nitrogen gun.
-
UV-Ozone Treatment: Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the deposition system. This step removes organic residues and increases the work function of the ITO for improved hole injection.
Protocol: Device Fabrication via Vacuum Thermal Evaporation (VTE)
VTE is the standard method for depositing small-molecule organic layers and metal contacts.[5][19]
-
System Pump-Down: Load the cleaned substrates into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Organic Layer Deposition: Deposit the HIL, HTL, EML, and ETL materials sequentially.
-
Place high-purity organic materials into separate crucibles (evaporation sources).[19]
-
Heat each crucible until the material sublimes.
-
Control the deposition rate (typically 0.5-2 Å/s) using a quartz crystal microbalance.
-
Deposit each layer to its target thickness (e.g., HTL: 40 nm, EML: 20 nm, ETL: 30 nm).
-
-
Cathode Deposition: Deposit the metal cathode through a shadow mask to define the active area of the pixels.
-
Common structures include a thin layer of LiF (1 nm) followed by Aluminum (100 nm).
-
-
Encapsulation: After fabrication, devices must be encapsulated immediately in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.[20] This is typically done by sealing a glass lid over the device with a UV-cured epoxy.
Caption: A workflow diagram for OLED fabrication and characterization.
Protocol: Device Characterization
Characterization involves measuring the electrical and optical properties of the fabricated device.[15][21]
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Connect the device to a source measure unit (SMU) and a calibrated photodetector (e.g., silicon photodiode or spectrometer).
-
Apply a forward voltage sweep across the device and simultaneously record the current flowing through it and the light output (luminance, cd/m²).[21]
-
From this data, key parameters like turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) can be calculated.[15]
-
-
External Quantum Efficiency (EQE) Measurement:
-
Lifetime Measurement:
Charge Dynamics and Emission Process
The core physical processes inside an OLED involve the injection, transport, and recombination of charge carriers, leading to light emission.[3][5]
Caption: Charge injection, transport, and recombination in an OLED.
References
- 1. OLED Basics | Department of Energy [energy.gov]
- 2. OLED Display Technology Architecture and Its Applications [elprocus.com]
- 3. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 4. oled-info.com [oled-info.com]
- 5. displayman.com [displayman.com]
- 6. ossila.com [ossila.com]
- 7. OLED 與 PLED 材料 [sigmaaldrich.com]
- 8. OLED - Wikipedia [en.wikipedia.org]
- 9. OLED - Organic Light Emitting Diode - Newhaven Display [newhavendisplay.com]
- 10. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. ossila.com [ossila.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Advances in High-Efficiency Blue OLED Materials [mdpi.com]
- 15. ossila.com [ossila.com]
- 16. tailorpixels.com [tailorpixels.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. How are OLEDs Made? - Avantama AG [avantama.com]
- 19. Organic Light Emitting Diode (OLED) Display Manufacturing Equipment | Canon Global [global.canon]
- 20. ossila.com [ossila.com]
- 21. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 22. oldcitypublishing.com [oldcitypublishing.com]
Application Notes and Protocols: 2-(Naphthalen-2-yl)-1,3-benzoxazole as a Fluorescent Sensor for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 2-(Naphthalen-2-yl)-1,3-benzoxazole as a selective fluorescent sensor for the detection of various metal ions. The protocols outlined below are based on established methodologies for similar 2-aryl-benzoxazole derivatives and serve as a guide for laboratory implementation.
Introduction
This compound is a fluorescent organic compound belonging to the benzoxazole family. Benzoxazole derivatives have garnered significant interest in the field of chemical sensing due to their excellent photophysical properties, including high quantum yields and environmental sensitivity. The rigid, planar structure of the benzoxazole core, coupled with the extended π-conjugation from the naphthalene moiety, makes this compound a promising candidate for the development of selective and sensitive fluorescent chemosensors for metal ions. The interaction with specific metal ions can lead to a significant change in the fluorescence properties of the molecule, enabling quantitative detection.
Principle of Detection
The sensing mechanism of this compound for metal ions is primarily based on Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). Upon binding of a metal ion to the benzoxazole nitrogen and the oxazole oxygen atoms, the conformational rigidity of the molecule increases, which can lead to an enhancement of the fluorescence intensity (CHEF effect). Alternatively, the binding of a metal ion can inhibit a pre-existing PET process from the binding site to the fluorophore, also resulting in a "turn-on" fluorescence response. The selectivity of the sensor is determined by the specific coordination chemistry between the benzoxazole moiety and different metal ions.
Quantitative Data
The following table summarizes the photophysical and metal ion sensing properties of a closely related compound, 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, which is expected to have similar characteristics to this compound.[1] This data is provided as a representative example.
| Parameter | Value | Metal Ion | Reference |
| Photophysical Properties | |||
| Excitation Wavelength (λex) | ~350 nm | - | [1] |
| Emission Wavelength (λem) | ~430 nm | - | [1] |
| Quantum Yield (Φ) | High (specific value not provided) | - | [1] |
| Metal Ion Sensing | |||
| Selectivity | Zn²⁺, Cd²⁺, Cu²⁺, Co²⁺, Ni²⁺, Mg²⁺, Sn²⁺ | - | [1] |
| Binding Stoichiometry (Sensor:Metal) | 1:1 or 2:1 | Varies with metal ion | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of 2-aryl-benzoxazoles via the condensation of a 2-aminophenol with an aromatic aldehyde.[2][3]
Materials:
-
2-Aminophenol
-
Naphthalene-2-carbaldehyde
-
Lewis Acid Catalyst (e.g., In(OTf)₃, ZnCl₂, or a supported ionic liquid)
-
Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol (1.0 mmol) and naphthalene-2-carbaldehyde (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Add a catalytic amount of the Lewis acid (e.g., 0.1 mmol).
-
The reaction mixture can be stirred at room temperature, heated to reflux, or subjected to sonication, depending on the chosen catalytic system.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Metal Ion Sensing
This protocol outlines the use of this compound for the fluorescent detection of metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in a suitable organic solvent like acetonitrile or DMSO).
-
Stock solutions of various metal ion salts (e.g., nitrates or perchlorates) in a compatible solvent (e.g., water or acetonitrile).
-
Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.
-
Quartz cuvettes for fluorescence measurements.
-
Fluorescence spectrophotometer.
Procedure:
-
Preparation of the Sensor Solution: Prepare a working solution of this compound (e.g., 10 µM) in a suitable solvent system (e.g., acetonitrile/water mixture buffered to a specific pH).
-
Fluorescence Titration: a. Place the sensor solution in a quartz cuvette. b. Record the initial fluorescence emission spectrum by exciting at the predetermined λex (e.g., 350 nm) and scanning the emission wavelengths (e.g., 400-600 nm). c. Add incremental amounts of a specific metal ion stock solution to the cuvette. d. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes. e. Record the fluorescence emission spectrum. f. Repeat the process until the fluorescence intensity reaches a plateau.
-
Selectivity Study: a. To separate cuvettes containing the sensor solution, add an excess (e.g., 10 equivalents) of different metal ion solutions. b. Record the fluorescence emission spectrum for each solution and compare the changes in fluorescence intensity to determine the selectivity of the sensor.
-
Competition Study: a. To a cuvette containing the sensor solution and the target metal ion (at a concentration that gives a significant fluorescence response), add an excess of other potentially interfering metal ions. b. Record the fluorescence emission spectrum to assess if the presence of other ions interferes with the detection of the target ion.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a binding isotherm. b. From the titration data, calculate the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand equation). c. Determine the limit of detection (LOD) based on the signal-to-noise ratio (e.g., 3σ/slope).
Visualizations
Proposed Signaling Pathway
Caption: Proposed PET-based signaling mechanism for metal ion detection.
Experimental Workflow
Caption: General experimental workflow for metal ion sensing.
References
- 1. researchgate.net [researchgate.net]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with 2-(Naphthalen-2-yl)-1,3-benzoxazole Derivatives
Introduction
2-(Naphthalen-2-yl)-1,3-benzoxazole is a fluorescent molecule that holds potential as a probe for studying protein structure, function, and interactions. Its inherent fluorescence can be leveraged for various bioanalytical applications. However, the native compound is chemically inert and cannot directly form stable covalent bonds with proteins. To enable its use as a protein label, it must first be functionalized with a reactive group that can specifically target and covalently attach to amino acid side chains.
This document provides detailed protocols for labeling proteins using two hypothetical reactive derivatives of this compound:
-
Amine-Reactive Probe: this compound-N-hydroxysuccinimide (NHS) ester, for targeting primary amines on lysine residues and the N-terminus.
-
Thiol-Reactive Probe: this compound-maleimide, for targeting sulfhydryl groups on cysteine residues.
These protocols are designed for researchers in biochemistry, cell biology, and drug development who wish to utilize this novel fluorophore for in vitro and in cell-based assays.
I. Amine-Reactive Protein Labeling Protocol
This protocol describes the labeling of proteins using the hypothetical this compound-NHS ester. This method is suitable for most proteins, as lysine residues are typically abundant and surface-exposed.[1][2][3][4]
Materials
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound-NHS ester (lyophilized)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.3-8.5
-
Purification/Desalting Column (e.g., Sephadex G-25)
-
Spectrophotometer
Experimental Protocol
-
Protein Preparation:
-
Probe Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the probe solution. A 5- to 20-fold molar excess of the NHS ester to the protein is a good starting point for optimization.[5]
-
Add the calculated volume of the probe stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted probe and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[6]
-
The first colored band to elute from the column is the labeled protein conjugate.[6] Collect the fractions containing the labeled protein.
-
-
Characterization of the Conjugate:
-
Determine Protein Concentration: Measure the absorbance of the conjugate solution at 280 nm (A280).
-
Determine Probe Concentration: Measure the absorbance at the maximum absorbance wavelength (λmax) of the this compound fluorophore.
-
Calculate the Degree of Labeling (DOL): The DOL, which is the average number of fluorophore molecules per protein molecule, can be calculated using the Beer-Lambert law and a correction factor for the probe's absorbance at 280 nm.
-
II. Thiol-Reactive Protein Labeling Protocol
This protocol outlines the procedure for labeling proteins with the hypothetical this compound-maleimide. This method is highly specific for cysteine residues and is ideal for site-specific labeling, especially in proteins with a single accessible cysteine.[8][9][10][11]
Materials
-
Protein of interest (1-10 mg/mL in a suitable buffer)
-
This compound-maleimide (lyophilized)
-
Anhydrous DMF or DMSO
-
Labeling Buffer: 100 mM phosphate buffer with 1 mM EDTA, pH 7.0-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification/Desalting Column (e.g., Sephadex G-25)
-
Spectrophotometer
Experimental Protocol
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in the Labeling Buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[8][10][12] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide probe.[11]
-
-
Probe Preparation:
-
Prepare a 10 mg/mL stock solution of this compound-maleimide in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
Purify the labeled protein from the unreacted probe using a desalting column as described in the amine-reactive protocol.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and calculate the Degree of Labeling (DOL) as described in the amine-reactive protocol.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be expected from the labeling protocols. Actual results will vary depending on the protein and specific reaction conditions.
| Parameter | Amine-Reactive Labeling | Thiol-Reactive Labeling |
| Target Residue | Lysine, N-terminus | Cysteine |
| Reaction pH | 8.3 - 8.5 | 7.0 - 7.5 |
| Molar Excess of Probe | 5 - 20 fold | 10 - 20 fold |
| Reaction Time | 1 - 2 hours at RT | 2 hours at RT or O/N at 4°C |
| Typical Degree of Labeling (DOL) | 1 - 5 | 0.8 - 1.2 |
| Labeling Efficiency | 20% - 60% | 70% - 95% |
| Effect on Protein Activity | Variable, may cause loss of activity if lysines are in the active site | Generally low impact with site-specific labeling |
Visualizations
Experimental Workflow
Caption: General workflow for protein labeling with a reactive fluorescent probe.
Application Example: Fluorescence Polarization Assay
A key application for a fluorescently labeled protein is in a fluorescence polarization (FP) assay to study protein-protein interactions.[14][15][16][17][18] When the small, fluorescently labeled protein is unbound, it rotates rapidly in solution, leading to low fluorescence polarization. Upon binding to a larger protein partner, its rotation slows significantly, resulting in a high fluorescence polarization signal.
Caption: Principle of a fluorescence polarization assay for protein binding.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. biocompare.com [biocompare.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. setabiomedicals.com [setabiomedicals.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. biotium.com [biotium.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioacts.com [bioacts.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for 2-(Naphthalen-2-yl)-1,3-benzoxazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Naphthalen-2-yl)-1,3-benzoxazole is a fluorescent organic compound that belongs to the family of 2-arylbenzoxazoles. This class of molecules is characterized by a versatile chemical structure that imparts valuable photophysical properties, making them promising candidates for a range of applications in materials science. The fusion of the benzoxazole moiety with a naphthalene ring system creates an extended π-conjugated system, which is responsible for its characteristic absorption and fluorescence properties. These compounds are of significant interest for their potential use as organic light-emitting diode (OLED) materials, fluorescent probes for sensing applications, and as components in other advanced materials. This document provides an overview of the applications of this compound, including its synthesis, photophysical properties, and protocols for its use in key materials science experiments.
Physicochemical Properties and Data
The photophysical properties of this compound are influenced by the solvent environment due to potential intramolecular charge transfer (ICT) characteristics. While specific data for this exact compound is not extensively available in the public domain, the following table summarizes representative data for closely related 2-arylbenzoxazole and naphthoxazole derivatives to provide an expected performance profile.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λ_abs) | ~320-350 nm | Dichloromethane | [1] |
| Emission Maximum (λ_em) | ~380-450 nm | Dichloromethane | [1] |
| Stokes Shift | ~60-100 nm | Dichloromethane | [1] |
| Fluorescence Quantum Yield (Φ_F) | Can be high, up to 0.8 | Toluene | [2] |
| Molar Absorptivity (ε) | 15,000-30,000 M⁻¹cm⁻¹ | Various | [3] |
Note: The data presented are typical ranges for similar compounds and should be experimentally verified for this compound.
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Benzoxazole derivatives are known for their high thermal stability and fluorescence quantum yields, making them suitable as emitter or host materials in OLEDs. The naphthalene moiety in this compound can enhance the thermal and morphological stability of thin films in OLED devices. Its blue to blue-violet emission is of particular interest for display and lighting applications.
Fluorescent Probes and Sensors
The fluorescence of 2-arylbenzoxazoles can be sensitive to the local environment, including polarity, pH, and the presence of metal ions or biomolecules. This property makes them attractive for the development of fluorescent probes and sensors. The naphthalene group provides a large surface area for potential interactions with analytes, and changes in the fluorescence signal upon binding can be used for detection. For instance, similar benzoxazole derivatives have been investigated as fluorescent probes for DNA and for the detection of metal ions like Zn²⁺ and Cd²⁺.[4][5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and widely used method for the synthesis of 2-arylbenzoxazoles via the condensation of a 2-aminophenol with an aromatic carboxylic acid, in this case, 2-naphthoic acid, using a dehydrating agent such as polyphosphoric acid (PPA).[6]
Materials:
-
2-Aminophenol
-
2-Naphthoic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1.0 eq) and 2-naphthoic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) in excess to the flask to act as both a solvent and a dehydrating agent. The mixture should be a thick paste.
-
Heat the mixture with stirring to 140-150 °C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice-cold water with stirring. This will precipitate the crude product.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
For purification, recrystallize the crude product from a suitable solvent such as ethanol or a mixture of dichloromethane and hexane. Alternatively, column chromatography on silica gel can be used.
-
Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Simple Organic Light-Emitting Diode (OLED)
This protocol provides a general procedure for the fabrication of a multilayer OLED device using thermal evaporation, where this compound could be used as the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., TPD or NPB)
-
Emissive layer (EML) material: this compound
-
Electron-transporting layer (ETL) material (e.g., Alq3)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Organic cleaning solvents (acetone, isopropanol)
-
Deionized water
-
High-vacuum thermal evaporation system
-
Substrate holder and masks
-
Electroluminescence measurement system
Procedure:
-
Substrate Cleaning: a. Clean the ITO-coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: a. Mount the cleaned substrates and shadow masks in the thermal evaporation chamber. b. Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr). c. Sequentially deposit the organic layers by thermal evaporation: i. Hole-Transporting Layer (HTL), e.g., TPD (~40 nm) ii. Emissive Layer (EML): this compound (~30 nm) iii. Electron-Transporting Layer (ETL), e.g., Alq3 (~20 nm) d. The deposition rate for organic layers is typically maintained at 0.1-0.2 nm/s.
-
Cathode Deposition: a. Without breaking the vacuum, deposit the electron-injection layer (EIL), e.g., LiF (~1 nm) at a rate of ~0.01 nm/s. b. Deposit the metal cathode, e.g., Aluminum (~100 nm) at a rate of 0.5-1.0 nm/s.
-
Encapsulation and Characterization: a. Remove the fabricated devices from the vacuum chamber and encapsulate them in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen. b. Characterize the electroluminescence properties of the device, including current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly selective fluorescent 'turn-on' chemosensor for Zn(2+) based on a benzothiazole conjugate: their applicability in live cell imaging and use of the resultant complex as a secondary sensor of CN(-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-(Naphthalen-2-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2-(Naphthalen-2-yl)-1,3-benzoxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols are designed for use in research and quality control environments.
Introduction
This compound belongs to the benzoxazole class of compounds, which are known for their diverse biological activities and fluorescent properties.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality assessment of this compound. The inherent fluorescence of the naphthalene and benzoxazole moieties makes fluorescence-based detection methods particularly suitable. This document outlines protocols for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a discussion of its potential biological signaling pathway.
Analytical Techniques
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for the quantification of fluorescent compounds. Given that naphthalene derivatives and benzoxazoles are known to be fluorescent, this technique is well-suited for the analysis of this compound.[1][2]
Experimental Protocol: HPLC-FLD Analysis
This protocol is based on methods developed for structurally similar fluorescent whitening agents containing benzoxazole and naphthalene moieties and may require optimization for specific matrices.[3]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and column oven.
-
Fluorescence Detector (FLD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with a 50:50 (A:B) ratio.
-
Linearly increase to 95:5 (A:B) over 15 minutes.
-
Hold at 95:5 (A:B) for 5 minutes.
-
Return to 50:50 (A:B) over 1 minute and equilibrate for 4 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: ~310-330 nm (A starting point based on naphthalene's absorbance)[4].
-
Emission Wavelength: ~320-360 nm (A starting point based on naphthalene's emission)[4]. Note: Optimal excitation and emission wavelengths should be determined experimentally by scanning a standard solution of this compound.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Sample Preparation: The sample preparation method will depend on the matrix. For biological samples (e.g., plasma, urine), a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data (Hypothetical)
The following table presents hypothetical, yet realistic, quantitative data for the proposed HPLC-FLD method. This data is for illustrative purposes and would need to be experimentally determined through method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Workflow for HPLC-FLD Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-FLD.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For enhanced selectivity and sensitivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique provides structural information through fragmentation, which aids in confident identification.
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation:
-
Liquid Chromatography (LC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
The HPLC conditions can be similar to those described for the HPLC-FLD method. A C18 column and a mobile phase gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to aid ionization are typically used.[5]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound (C₁₇H₁₁NO, MW: 245.28) would be m/z 246.1.[6]
-
Product Ions: The specific product ions would need to be determined by infusing a standard solution and performing a product ion scan. General fragmentation of the benzoxazole ring may occur.
-
Multiple Reaction Monitoring (MRM):
-
Quantifier Transition: The transition that gives the most intense and stable signal.
-
Qualifier Transition: A second, less intense transition to confirm the identity of the analyte.
-
4. Data Analysis:
-
Similar to the HPLC-FLD method, a calibration curve is constructed using the peak areas of the quantifier MRM transition. The qualifier transition is used to confirm the presence of the analyte by ensuring the ion ratio is within acceptable limits of that of a pure standard.
Quantitative Data (Hypothetical)
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 2 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
Potential Biological Signaling Pathway
While the specific biological targets of this compound are not yet fully elucidated, some benzoxazole derivatives have been shown to act as agonists of the Aryl Hydrocarbon Receptor (AhR).[7] AhR is a ligand-activated transcription factor involved in the regulation of genes encoding for drug-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1). The activation of this pathway can have implications for both therapeutic effects and toxicity.
Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: A potential signaling pathway for this compound via the Aryl Hydrocarbon Receptor (AhR).
This proposed pathway illustrates that upon binding of a ligand, such as potentially this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA. This leads to the transcription of target genes like CYP1A1, resulting in increased metabolism of xenobiotics. Further research is needed to confirm the interaction of this compound with this pathway.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrum [Naphthalene] | AAT Bioquest [aatbio.com]
- 5. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C17H11NO | CID 12750832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of Benzoxazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of benzoxazole derivatives.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My benzoxazole derivative is poorly soluble in aqueous solutions. What are the initial steps I should take to improve its solubility?
Answer:
Initial efforts to solubilize a poorly soluble benzoxazole derivative should focus on simple and rapid methods. The first step is to characterize the physicochemical properties of your compound, particularly its pKa, to understand its ionization behavior. Based on this, you can explore the following strategies:
-
pH Adjustment: For ionizable benzoxazole derivatives, adjusting the pH of the aqueous medium can significantly enhance solubility.[1][2] For weakly basic derivatives, lowering the pH will lead to the formation of a more soluble salt. Conversely, for weakly acidic derivatives, increasing the pH will have a similar effect.
-
Co-solvents: The use of water-miscible organic solvents, known as co-solvents, is a common and effective technique.[3] Solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment. It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that solubilizes your compound without negatively impacting downstream experiments.
Question 2: I've tried pH adjustment and common co-solvents with limited success. What advanced techniques can I employ?
Answer:
If basic methods are insufficient, several advanced formulation strategies can be explored. These techniques often involve more complex preparations but can lead to substantial improvements in solubility and bioavailability.
-
Solid Dispersions: This technique involves dispersing the benzoxazole derivative in an inert hydrophilic carrier matrix at the solid state.[4][5][6] The drug can exist in an amorphous or crystalline form within the carrier. This method enhances solubility by reducing particle size to a molecular level and improving wettability.[4]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which in turn can lead to a higher dissolution rate.[7] Two common methods are:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like benzoxazole derivatives, forming inclusion complexes that have enhanced aqueous solubility.[4][10][12][13][14]
-
Co-crystallization: This method involves forming a crystalline solid that contains the benzoxazole derivative and a pharmaceutically acceptable co-former in a specific stoichiometric ratio.[15][16] Co-crystals can exhibit significantly different physicochemical properties, including improved solubility, compared to the parent compound.[15]
Question 3: My benzoxazole derivative precipitates out of solution over time, even after initial solubilization. How can I prevent this?
Answer:
Precipitation of a solubilized compound is a common issue related to the stability of the formulation. Here are some strategies to prevent this:
-
Use of Stabilizers: In nanosuspensions and other formulations, surfactants and polymers are used as stabilizers to prevent particle aggregation and subsequent precipitation.
-
Optimize the Formulation: Re-evaluate your chosen solubility enhancement technique. For example, in a co-solvent system, you may need to adjust the co-solvent percentage or try a different co-solvent. For solid dispersions, the choice of carrier is critical for maintaining the amorphous state of the drug and preventing recrystallization.
-
Salt Formation: For ionizable benzoxazole derivatives, forming a stable salt can often provide a long-term solution to precipitation issues by ensuring the compound remains in its more soluble, ionized form.[2]
Data Presentation: Solubility of Benzoxazole Derivatives
The following table summarizes available quantitative data on the solubility of specific benzoxazole derivatives. This data can serve as a reference point for your own experiments.
| Compound ID | Derivative Description | Solvent | Solubility (mg/mL) | Reference |
| 1a | 2-(4-chlorophenyl)-5-nitrobenzoxazole | Water | < 0.1 | [17] |
| 1a | 2-(4-chlorophenyl)-5-nitrobenzoxazole | Ethanol | 1.2 | [17] |
| 1d | 2-(4-(4-methylpiperazin-1-yl)phenyl)benzoxazole | Water | 0.8 | [17] |
| 1d | 2-(4-(4-methylpiperazin-1-yl)phenyl)benzoxazole | Ethanol | > 10 | [17] |
| 1f | 5-nitro-2-(4-(4-methylpiperazin-1-yl)phenyl)benzoxazole | Water | 1.5 | [17] |
| 1f | 5-nitro-2-(4-(4-methylpiperazin-1-yl)phenyl)benzoxazole | Ethanol | > 10 | [17] |
| 1g | 5-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)benzoxazole | Water | 1.1 | [17] |
| 1g | 5-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)benzoxazole | Ethanol | > 10 | [17] |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at enhancing the solubility of benzoxazole derivatives.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation[5]
-
Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).
-
Dissolution: Dissolve both the benzoxazole derivative and the carrier in a suitable common volatile solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol). The ratio of drug to carrier should be optimized and can range from 1:1 to 1:10.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation of the compound.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask, and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug within the carrier.
-
Solubility Determination: Determine the aqueous solubility of the prepared solid dispersion and compare it to the pure drug.
Protocol 2: Preparation of a Nanosuspension by Wet Milling[8]
-
Preparation of the Suspension: Prepare a presuspension of the micronized benzoxazole derivative in an aqueous solution containing a stabilizer. A combination of a polymer (e.g., hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., polysorbate 80) is often effective.
-
Milling: Transfer the suspension to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
High-Energy Milling: Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the milling media.
-
Particle Size Analysis: Measure the particle size and size distribution of the nanosuspension using a particle size analyzer (e.g., dynamic light scattering).
-
Characterization: Further characterize the nanosuspension for zeta potential to assess its stability.
-
Solubility and Dissolution Testing: Evaluate the saturation solubility and dissolution rate of the nanosuspension in comparison to the unprocessed drug.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading[14]
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio: Determine the molar ratio of the benzoxazole derivative to the cyclodextrin (commonly 1:1 or 1:2).
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of a solvent (e.g., a water-ethanol mixture) to form a paste. Gradually add the benzoxazole derivative to the paste and knead for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex in a mortar and sieve to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRPD, and FTIR.
-
Solubility Assessment: Determine the aqueous solubility of the complex and compare it with that of the free drug.
Mandatory Visualizations
Caption: A workflow for troubleshooting the poor solubility of benzoxazole derivatives.
Caption: Experimental workflow for preparing a solid dispersion.
Caption: Diagram of cyclodextrin inclusion complex formation.
Frequently Asked Questions (FAQs)
Q1: What are benzoxazole derivatives?
A1: Benzoxazoles are a class of heterocyclic aromatic organic compounds that consist of a benzene ring fused to an oxazole ring.[18][19] Their derivatives are widely investigated in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[20][21][22]
Q2: Why are many benzoxazole derivatives poorly soluble in water?
A2: The benzoxazole core is a relatively nonpolar, aromatic structure.[18][19] Many derivatives have lipophilic (fat-loving) properties, which leads to poor solubility in water, a polar solvent. The overall solubility of a derivative will depend on the nature of the various substituents attached to the benzoxazole scaffold.
Q3: Are there any safety considerations when using co-solvents or other excipients?
A3: Yes, it is crucial to consider the toxicity and biocompatibility of any excipients used, especially for in vivo studies. Always refer to the safety data sheets (SDS) for each substance and use them in concentrations that are considered safe. For pharmaceutical development, only pharmaceutically acceptable excipients should be used.
Q4: How do I choose the best solubility enhancement technique for my specific benzoxazole derivative?
A4: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, melting point, thermal stability), the desired final formulation (e.g., solution for in vitro assays, solid dosage form for in vivo studies), and the required level of solubility enhancement. The troubleshooting workflow diagram provided above can serve as a guide for selecting an appropriate method. Often, a screening of several techniques is necessary to identify the most effective approach.
Q5: Where can I find more information on the synthesis of benzoxazole derivatives?
A5: Numerous publications describe the synthesis of various benzoxazole derivatives.[21][23][22][24][25][26] These papers often provide detailed synthetic protocols and characterization data for the synthesized compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Combining solubilization and controlled release strategies to prepare pH-sensitive solid dispersion loaded with albendazole: in vitro and in vivo studies [frontiersin.org]
- 4. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization | PLOS One [journals.plos.org]
- 5. japsonline.com [japsonline.com]
- 6. ijbpas.com [ijbpas.com]
- 7. dovepress.com [dovepress.com]
- 8. iajps.com [iajps.com]
- 9. Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanosuspension-Based Drug Delivery Systems for Topical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Preparation and characterization of albendazole beta-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation [mdpi.com]
- 21. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lirias.kuleuven.be [lirias.kuleuven.be]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jocpr.com [jocpr.com]
Technical Support Center: Preventing Photobleaching of 2-(Naphthalen-2-yl)-1,3-benzoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of the fluorescent probe 2-(Naphthalen-2-yl)-1,3-benzoxazole. The information is presented in a question-and-answer format to address specific issues encountered during experiments.
Troubleshooting Guides and FAQs
Q1: My fluorescence signal from this compound is fading rapidly during imaging. What is causing this?
A1: The rapid fading of your fluorescence signal is likely due to photobleaching. This process occurs when the fluorophore is irreversibly damaged by the excitation light in the presence of oxygen. This interaction generates reactive oxygen species (ROS) that chemically alter the fluorophore, rendering it non-fluorescent.[1] Several factors can accelerate photobleaching, including high-intensity excitation light, prolonged exposure times, and the presence of high oxygen concentrations in the sample environment.
Q2: How can I minimize photobleaching of this compound in my experiments?
A2: You can employ several strategies to minimize photobleaching:
-
Optimize Imaging Conditions:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure times for your camera and minimizing the number of images acquired.
-
Avoid Continuous Exposure: When not actively acquiring images, block the excitation light path using a shutter.
-
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium (for fixed samples) or imaging buffer (for live cells). These reagents work by scavenging reactive oxygen species.
-
Choose the Right Mounting Medium: For fixed samples, use a mounting medium with a high refractive index to improve light collection efficiency and reduce the required excitation power.
Q3: What are the most common antifade reagents, and how do I choose the right one for my experiment?
A3: Several effective antifade reagents are available. The choice depends on your specific application (fixed vs. live cells) and the compatibility with your experimental setup.
| Antifade Reagent | Application | Advantages | Disadvantages |
| n-Propyl Gallate (NPG) | Fixed Cells | Effective at reducing fading for a wide range of fluorophores. | Can be difficult to dissolve. |
| p-Phenylenediamine (PPD) | Fixed Cells | Very effective antifade agent. | Can cause initial quenching of some fluorophores and may not be compatible with all dyes. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Fixed Cells | Good antifade properties. | Less effective than PPD. |
| Trolox | Live Cells | Cell-permeable and has low cytotoxicity. Acts as an antioxidant to reduce ROS. | Optimal concentration may need to be determined for different cell types. |
Q4: I am working with live cells. Which antifade reagent is recommended for this compound?
A4: For live-cell imaging, Trolox is a highly recommended antifade reagent. It is a water-soluble analog of Vitamin E that can effectively reduce photobleaching by scavenging reactive oxygen species.[2][3] It is cell-permeable and generally exhibits low cytotoxicity.
Q5: How do I prepare and use these antifade reagents?
A5: Please refer to the detailed experimental protocols in the following section for preparing and using n-propyl gallate-based mounting medium for fixed cells and Trolox for live-cell imaging.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium for Fixed Cells
This protocol describes how to prepare a glycerol-based mounting medium containing n-propyl gallate to reduce photobleaching in fixed samples.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10X solution
-
Distilled water
-
0.1 M Tris-HCl, pH 9.0
Procedure:
-
Prepare a 2% (w/v) stock solution of n-propyl gallate in 0.1 M Tris-HCl, pH 9.0. Keep this solution protected from light.
-
In a separate container, mix 9 parts of glycerol with 1 part of 10X PBS.
-
Slowly add the 2% n-propyl gallate solution to the glycerol/PBS mixture to a final concentration of 0.1% n-propyl gallate.
-
Mix thoroughly by vortexing or stirring.
-
Store the final mounting medium at 4°C in the dark.
-
To use, add a small drop of the antifade mounting medium onto the specimen on the microscope slide and carefully place a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish for long-term storage.
Protocol 2: Using Trolox to Reduce Photobleaching in Live-Cell Imaging
This protocol outlines the use of Trolox as an antifade reagent for live-cell imaging experiments.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Cell culture medium or imaging buffer appropriate for your cells
Procedure:
-
Prepare a stock solution of Trolox (e.g., 100 mM in ethanol or DMSO). Store the stock solution at -20°C.
-
On the day of the experiment, dilute the Trolox stock solution into your pre-warmed cell culture medium or imaging buffer to the desired final working concentration. A typical starting concentration is 500 µM. The optimal concentration may vary depending on the cell type and experimental conditions and may need to be determined empirically (a range of 100 µM to 1 mM is common).
-
Replace the medium of your cells stained with this compound with the Trolox-containing medium just before imaging.
-
Proceed with your live-cell imaging experiment, keeping the cells in the Trolox-containing medium throughout the acquisition period.
Protocol 3: Quantification of Photobleaching
This protocol provides a method to quantify the rate of photobleaching of this compound, allowing for a systematic comparison of different imaging conditions or antifade reagents.[4][5][6]
Materials:
-
Microscope equipped with a fluorescence light source and a digital camera.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Your sample stained with this compound, prepared with and without the antifade reagent you wish to test.
Procedure:
-
Image Acquisition:
-
Select a region of interest (ROI) in your sample.
-
Set your imaging parameters (excitation intensity, exposure time, etc.) and keep them constant throughout the experiment.
-
Acquire a time-lapse series of images of the same ROI. For example, capture an image every 5 seconds for a total of 5 minutes.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Define an ROI within the fluorescently labeled area and another ROI in a background region where there is no fluorescence.
-
For each time point, measure the mean fluorescence intensity within the signal ROI and the background ROI.
-
Correct the signal intensity for photobleaching at each time point by subtracting the background intensity from the signal intensity.
-
Normalize the corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Determining the Photobleaching Rate:
-
The resulting curve can often be fitted to a single or double exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
A longer half-life indicates greater photostability.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for quantifying the photobleaching of this compound.
Caption: Workflow for quantifying photobleaching.
Signaling Pathway Application: Monitoring Intracellular Calcium
Benzoxazole derivatives have been utilized as fluorescent probes for monitoring intracellular ions, such as Ca2+.[7][8][9] The following diagram illustrates a simplified signaling pathway where a this compound-based Ca2+ sensor could be employed to monitor changes in intracellular calcium concentration upon G protein-coupled receptor (GPCR) activation.
Caption: GPCR-mediated intracellular calcium signaling.
References
- 1. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 3. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 8. Live Cell Calcium Indicators [sigmaaldrich.com]
- 9. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluorescence Signal in Imaging Experiments
Welcome to the technical support center for optimizing your fluorescence imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the quality of their fluorescence data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and step-by-step guides to resolve specific issues you may encounter during your imaging experiments.
Issue 1: Weak or No Fluorescence Signal
Q: I am not seeing any signal, or the signal is very weak. What are the possible causes and solutions?
A: Weak or no fluorescence signal is a common issue that can stem from various factors in your experimental setup. Below is a breakdown of potential causes and the corresponding troubleshooting steps.
Possible Causes & Troubleshooting Solutions:
| Cause | Suggested Solution |
| Target Protein Not Present or Low Expression | Confirm protein expression using an alternative method like Western Blot. Use a positive control cell line or tissue known to express the target protein.[1] If expression is inherently low, consider using a signal amplification technique. |
| Incorrect Microscope Filter Sets/Settings | Ensure the excitation and emission filters on the microscope are appropriate for your chosen fluorophore.[2] Verify that the light source is turned on and the shutter is open. Increase the gain or exposure time, but be mindful of increasing background noise.[2] |
| Suboptimal Antibody Concentration | The concentration of your primary or secondary antibody may be too low. Perform an antibody titration to determine the optimal concentration.[1] |
| Antibody Incompatibility or Inactivity | Ensure the secondary antibody is compatible with the host species of the primary antibody. Store antibodies at the recommended temperature and avoid repeated freeze-thaw cycles.[2] Run a positive control to confirm antibody activity. |
| Photobleaching | Minimize the sample's exposure to excitation light.[3] Use an antifade mounting medium.[4][5] Image samples as soon as possible after staining and store them in the dark at 4°C.[2] |
| Problems with Fixation and Permeabilization | The fixation method may be masking the antigen epitope. Try a different fixation agent (e.g., methanol instead of formaldehyde).[6] If using a crosslinking fixative for an intracellular target, ensure adequate permeabilization.[6] |
| Incorrect Mounting Medium | Use a mounting medium with the correct refractive index to match your immersion oil and coverslip. |
Troubleshooting Workflow for Weak/No Signal:
Issue 2: High Background Fluorescence
Q: My images have high background, making it difficult to see my specific signal. How can I reduce it?
A: High background fluorescence can obscure your signal of interest and is often caused by non-specific antibody binding, autofluorescence, or issues with your staining protocol.
Possible Causes & Troubleshooting Solutions:
| Cause | Suggested Solution |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that maximizes signal-to-noise.[1] |
| Insufficient Blocking | Inadequate blocking can result in antibodies binding to non-target sites. Increase the blocking incubation time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[7] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background. Increase the number and duration of wash steps.[1] |
| Autofluorescence | Some cells and tissues naturally fluoresce. Image an unstained sample to assess the level of autofluorescence.[2] If significant, consider using fluorophores with longer excitation wavelengths (red or far-red) as autofluorescence is often more prominent in the blue and green channels.[8][9] Chemical quenching agents like Sudan Black B can also be used for fixed samples.[10] |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like formaldehyde can induce autofluorescence.[8][9] Minimize fixation time or switch to a non-aldehyde fixative like methanol.[8] Treating with sodium borohydride after fixation can also help.[8] |
| Contaminated Reagents or Slides | Ensure all buffers and solutions are freshly prepared and filtered. Use high-quality, clean slides. |
| Mounting Medium | Some mounting media can contribute to background fluorescence. Test different mounting media to find one with low intrinsic fluorescence. |
Issue 3: Photobleaching
Q: My fluorescent signal fades quickly when I'm imaging. How can I prevent photobleaching?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore. It is a common problem, especially in live-cell imaging and time-lapse experiments.
Strategies to Minimize Photobleaching:
| Strategy | Details |
| Reduce Excitation Light Intensity | Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[11][12] Neutral density filters can be used to attenuate the excitation light.[11] |
| Minimize Exposure Time | Use the shortest possible exposure time for your camera.[3] For live-cell imaging, this also reduces phototoxicity.[13] |
| Use Antifade Reagents | For fixed samples, use a commercially available antifade mounting medium.[5][11][12] For live-cell imaging, specialized antifade reagents can be added to the imaging medium.[3] |
| Choose Photostable Fluorophores | Some fluorophores are inherently more resistant to photobleaching than others. Modern dyes (e.g., Alexa Fluor, DyLight) are generally more photostable than older dyes (e.g., FITC).[14] |
| Optimize Image Acquisition | When setting up the microscope, use a lower magnification or transmitted light to find the region of interest before exposing the sample to high-intensity fluorescence excitation.[11] |
| Oxygen Scavenging | For live-cell imaging, oxygen scavengers can be added to the medium to reduce the rate of photobleaching.[13] |
Quantitative Comparison of Common Antifade Reagents:
| Antifade Reagent | Key Features | Refractive Index (RI) | Curing Time |
| ProLong™ Glass | High-resolution imaging for thick samples.[15] | ~1.52 | 16-72 hours[15] |
| ProLong™ RapidSet | Cures quickly for same-day imaging.[15] | ~1.49 (after 1 hour)[15] | 1 hour[15] |
| VECTASHIELD® | Preserves fluorescence for a wide range of fluorophores.[16] | ~1.45 | N/A (non-hardening) |
| ProLong™ Gold/Diamond | Common general-purpose antifade mountants. | ~1.47 | 24 hours |
Issue 4: Spectral Bleed-through in Multicolor Imaging
Q: In my multicolor experiment, I'm seeing signal from one fluorophore in another's channel. How do I fix this?
A: Spectral bleed-through, or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the detection window of another. This can lead to false positives in colocalization studies.
Minimizing Spectral Bleed-through:
-
Fluorophore Selection: Choose fluorophores with minimal spectral overlap. Use an online spectra viewer to visualize the excitation and emission spectra of your chosen dyes.
-
Filter Selection: Use narrow bandpass emission filters to specifically collect the signal from each fluorophore.
-
Sequential Imaging: Whenever possible, acquire images for each channel sequentially. This involves exciting one fluorophore and collecting its emission before moving to the next.[17]
-
Linear Unmixing: For significant and unavoidable overlap, spectral imaging and linear unmixing can be used. This involves acquiring the emission spectrum of each fluorophore individually (in single-stained control samples) and then using software to mathematically separate the mixed signals in the multicolor sample.
Logical Workflow for Multicolor Imaging:
References
- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. biocompare.com [biocompare.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. ibidi.com [ibidi.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 14. IF Troubleshooting | Proteintech Group [ptglab.com]
- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SE [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-(Naphthalen-2-yl)-1,3-benzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Naphthalen-2-yl)-1,3-benzoxazole.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low yield after purification.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction: Unreacted starting materials (2-aminophenol and 2-naphthaldehyde or its derivatives) may be present. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or adjusting the reaction conditions (e.g., temperature, catalyst). |
| Suboptimal purification technique: The chosen purification method may not be suitable for the scale of the reaction or the impurity profile. | For small-scale purification, preparative TLC can be effective. For larger scales, column chromatography is generally preferred. Recrystallization can also be a good option if a suitable solvent system is identified. |
| Loss of product during extraction: The product may have some solubility in the aqueous phase during workup. | Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent to minimize the solubility of the benzoxazole. Use a sufficient volume of extraction solvent and perform multiple extractions. |
| Improper solvent selection for recrystallization: The chosen solvent may be too good, leading to low recovery, or too poor, leading to co-precipitation of impurities. | Test a range of solvents and solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
Problem 2: Persistent impurities observed by TLC or NMR after purification.
| Potential Cause | Troubleshooting Step |
| Co-elution of impurities in column chromatography: An impurity may have a similar polarity to the desired product. | Optimize the eluent system for column chromatography. A shallower gradient or an isocratic elution with a less polar solvent system might improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Formation of a Schiff base intermediate: The intermediate formed from the condensation of 2-aminophenol and 2-naphthaldehyde may not have fully cyclized. | Ensure the cyclization conditions (e.g., presence of an oxidizing agent or appropriate catalyst) are optimal to drive the reaction to completion. |
| Oxidation or degradation of the product: 2-Aryl-benzoxazoles can be susceptible to degradation under certain conditions. | Avoid prolonged exposure to strong acids, bases, or high temperatures during purification. Store the purified compound under an inert atmosphere and protected from light. |
| Incomplete removal of starting materials: Unreacted 2-aminophenol or 2-naphthaldehyde may persist. | If starting materials are present, consider a pre-purification wash. For example, a dilute acid wash can remove unreacted 2-aminophenol, and a sodium bisulfite wash can help remove unreacted 2-naphthaldehyde. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for this compound?
A1: The most common and effective purification methods are column chromatography and recrystallization. For small-scale purification or final polishing, preparative thin-layer chromatography (PTLC) can also be utilized.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Based on its common synthesis from 2-aminophenol and 2-naphthaldehyde, potential impurities include:
-
Unreacted 2-aminophenol
-
Unreacted 2-naphthaldehyde
-
The Schiff base intermediate (N-(naphthalen-2-ylmethylene)aminophenol)
-
Byproducts from side reactions, which can vary depending on the specific synthetic conditions.
Q3: Is there a recommended solvent system for column chromatography?
A3: A common starting point for silica gel column chromatography is a mixture of a non-polar solvent like petroleum ether or hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. A very effective eluent system has been reported as petroleum ether/ethyl acetate = 100/1 . The optimal ratio may need to be determined empirically based on TLC analysis of the crude mixture.
Q4: What is a good solvent for recrystallizing this compound?
A4: While a specific recrystallization solvent for this exact compound is not widely reported, a good starting point for 2-aryl-benzoxazoles is to use a mixed solvent system. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or petroleum ether) until the solution becomes turbid. Cooling the mixture should then induce crystallization. Ethanol has also been used for the recrystallization of a structurally similar naphthalen-2-yl-containing compound.
Q5: What is the expected melting point of pure this compound?
A5: The exact melting point is not consistently reported in the literature. However, for closely related 2-aryl-benzoxazoles, melting points can range from below 100°C to over 200°C, depending on the specific aryl substituent and any other substitutions on the benzoxazole ring system. It is recommended to characterize the purified product by other means such as NMR and mass spectrometry in addition to melting point determination.
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and may require optimization.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.
2. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully apply the sample to the top of the column.
3. Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% petroleum ether).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A reported effective eluent is a 100:1 mixture of petroleum ether and ethyl acetate.
-
Collect fractions and monitor the elution of the product by TLC.
4. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Purification Method | Stationary Phase | Eluent System (v/v) |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 100:1) |
| Preparative TLC | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 100:1) |
Visualizations
Purification Strategy Workflow
Caption: Decision workflow for selecting a purification strategy.
Signaling Pathway for Benzoxazole Synthesis
Caption: Simplified reaction pathway for benzoxazole synthesis.
common side reactions in the synthesis of benzoxazoles
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of benzoxazoles.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides practical advice in a question-and-answer format to address specific challenges you may face during your experiments.
Q1: My benzoxazole synthesis from 2-aminophenol and a carboxylic acid is giving a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the condensation of 2-aminophenol with carboxylic acids are a common issue. Several factors could be at play:
-
Incomplete Reaction: The reaction may not have gone to completion. The direct condensation of a carboxylic acid and 2-aminophenol often requires harsh conditions, such as high temperatures and strong acids like polyphosphoric acid (PPA) or Eaton's reagent, to drive the dehydration and cyclization.
-
Troubleshooting:
-
Increase Reaction Temperature and Time: Ensure your reaction is heated sufficiently and for an adequate duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[1]
-
Use a Stronger Dehydrating Agent/Catalyst: If milder conditions are failing, consider using PPA or other strong acids that facilitate both the initial amidation and the subsequent cyclization.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[2]
-
-
-
Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired benzoxazole. A common side reaction is the formation of the N-acylated 2-aminophenol intermediate, which may fail to cyclize efficiently.
-
Troubleshooting:
-
Optimize Catalyst and Conditions: The choice of catalyst and reaction conditions is critical. For example, using a combination of a Brønsted acid and copper iodide (CuI) has been shown to be effective in the cyclization of 2-aminophenols with β-diketones, which could be adapted for carboxylic acids.[3][4]
-
Purification: If the N-acylated intermediate is formed, it can often be separated from the desired benzoxazole product by column chromatography.
-
-
Q2: I am observing multiple spots on my TLC plate during the synthesis of a 2-substituted benzoxazole from 2-aminophenol and an aldehyde. What could these side products be?
A2: When synthesizing benzoxazoles from 2-aminophenols and aldehydes, the formation of a Schiff base intermediate is a key step. Side reactions can occur both with this intermediate and the starting materials.
-
Unreacted Starting Materials: The most obvious spots will be your starting 2-aminophenol and aldehyde.
-
Schiff Base Intermediate: The initial condensation product is a Schiff base (an imine). If the cyclization step is slow or incomplete, you will see the Schiff base as a distinct spot on your TLC. These intermediates can sometimes be isolated.[5][6]
-
Over-oxidation or Decomposition: Aldehyd starting materials can be prone to oxidation to the corresponding carboxylic acid, which may then react slowly or not at all under the reaction conditions. The Schiff base intermediate itself might also be unstable and decompose.
-
Di-substituted Products: It is possible, though less common, for the aldehyde to react with other nucleophilic sites, or for polymerization to occur, especially under harsh conditions.
Troubleshooting:
-
TLC Analysis: Use different solvent systems to achieve good separation of all spots. Staining with potassium permanganate can help visualize compounds that are not UV-active.
-
Reaction Conditions: The choice of catalyst and solvent is crucial for promoting the efficient cyclization of the Schiff base intermediate. Various catalysts, including samarium triflate, Brønsted acids, and copper iodide, have been used to improve yields and minimize side reactions.[3] Mild reaction conditions are often preferred to prevent the decomposition of sensitive substrates.
Q3: My reaction involving an acyl chloride and 2-aminophenol is messy, and I suspect diacylation. How can I prevent this?
A3: The high reactivity of acyl chlorides can lead to the acylation of both the amino and the hydroxyl groups of 2-aminophenol, resulting in the formation of a diacylated byproduct. This is a significant issue that can drastically reduce the yield of the desired benzoxazole.
Troubleshooting:
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of the acyl chloride to the 2-aminophenol. Adding the acyl chloride slowly and at a low temperature can help to favor mono-acylation at the more nucleophilic amino group.
-
Use of a Base: Employing a non-nucleophilic base, such as pyridine or triethylamine, can help to scavenge the HCl byproduct and may improve the selectivity of the initial N-acylation.
-
One-Pot Domino Reaction: A versatile one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides has been reported, which could be an alternative strategy to avoid the issues with 2-aminophenol.[3]
Q4: I am struggling to purify my benzoxazole derivative from unreacted 2-aminophenol and other polar impurities. What are some effective purification strategies?
A4: The purification of benzoxazoles can be challenging due to the similar polarities of the product and some byproducts.
-
Column Chromatography: This is the most common method for purifying benzoxazoles. A silica gel column with a gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Pro-Tip: Running a series of TLCs with different solvent systems beforehand will help you to determine the optimal eluent for separation.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.
-
Acid-Base Extraction: Since 2-aminophenol is amphoteric, an acid-base extraction can be used to remove it from the reaction mixture. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (like 1M HCl), the basic 2-aminophenol can be protonated and extracted into the aqueous layer. Subsequent washing with a dilute aqueous base (like saturated sodium bicarbonate solution) can remove any acidic impurities. The desired benzoxazole should remain in the organic layer.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of 2-substituted benzoxazoles from various starting materials, highlighting the efficiency of different catalytic systems.
Table 1: Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Aldehydes
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sm(OTf)₃ | Aqueous medium | Room Temp | - | Good | [3] |
| Brønsted Acid/CuI | Acetonitrile | 80 | 16 | up to 82 | [4] |
| Fe₃O₄-supported LAIL | Solvent-free (sonication) | 70 | 0.5 | up to 90 | [7] |
| Ni(II) complexes | DMF | 80 | 3-4 | 87-94 | [2] |
Table 2: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids/Derivatives
| Reactant | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |
| Carboxylic Acid | Lawesson's Reagent | Solvent-free (MW) | - | Good | [3] |
| Acyl Chloride | Cs₂CO₃, CuI, 1,10-phenanthroline | - | Microwave | Good | [3] |
| β-Diketones | Brønsted Acid/CuI | Acetonitrile | 80°C, 16h | 64-89 | [4] |
Experimental Protocols
General Procedure for the Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Aldehydes using a Brønsted Acid/CuI Catalyst System [4]
-
To a reaction vessel, add 2-aminophenol (1.0 mmol), the corresponding aldehyde (1.1 mmol), a Brønsted acid such as p-toluenesulfonic acid monohydrate (TsOH·H₂O, 10 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Add acetonitrile (5 mL) as the solvent.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
The following diagrams illustrate key concepts in benzoxazole synthesis and troubleshooting.
Caption: General reaction pathways for benzoxazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 5. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-(Naphthalen-2-yl)-1,3-benzoxazole in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Naphthalen-2-yl)-1,3-benzoxazole in various solvents. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in solution.
Q1: My solution of this compound has developed a yellow tint. What could be the cause?
A1: A yellow discoloration in solutions of this compound is likely due to photodegradation of the naphthalene moiety, especially if the solution has been exposed to light. Naphthalene and its derivatives are known to undergo photo-oxidation, which can lead to the formation of colored byproducts such as naphthoquinones. To mitigate this, it is recommended to store solutions in amber vials or protect them from light.
Q2: I observed precipitation in my solution after storing it at a low temperature. How can I resolve this?
A2: Precipitation upon cooling indicates that the concentration of this compound has exceeded its solubility limit in the chosen solvent at that temperature. You can try to redissolve the compound by gently warming the solution. For future experiments, consider using a solvent in which the compound has higher solubility or working with a more dilute solution if your experimental parameters allow.
Q3: My analytical results (e.g., HPLC, NMR) show unexpected peaks after the solution has been stored for some time. What could be the reason?
A3: The appearance of new peaks in your analytical data suggests chemical degradation of the compound. The benzoxazole ring, while generally stable due to its aromaticity, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.[1] To avoid this, ensure your solvents are neutral and free of acidic or basic contaminants. If your application requires acidic or basic conditions, it is advisable to prepare fresh solutions and use them immediately.
Q4: I am seeing a decrease in the concentration of my stock solution over time, even when stored in the dark and at a stable temperature. What might be happening?
A4: If photodegradation and temperature-related solubility issues are ruled out, oxidative degradation could be a factor. While benzoxazoles are relatively stable, prolonged exposure to oxygen, especially in the presence of trace metal ions, can lead to oxidation.[2] Consider using de-gassed solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable aromatic heterocyclic compound.[3][4] Its stability is attributed to the aromaticity of both the benzoxazole and naphthalene ring systems. However, its stability can be compromised by exposure to certain environmental factors.
Q2: What are the main factors that can affect the stability of this compound in solution?
A2: The primary factors that can influence the stability of this compound in solution are:
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can affect solubility and the rate of potential degradation reactions.
-
pH: The compound is most stable in neutral conditions. Strongly acidic or basic conditions can promote the hydrolysis of the benzoxazole ring.[1]
-
Light Exposure: The naphthalene moiety is susceptible to photodegradation upon exposure to UV light.[5][6][7][8]
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation over time.[2]
Q3: In which types of solvents is this compound expected to be most stable?
A3: The compound is expected to be most stable in aprotic, non-polar to moderately polar solvents, such as toluene, dichloromethane, and ethyl acetate, when protected from light. In the absence of specific data, it is recommended to perform preliminary stability studies in the solvent system relevant to your application.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of the compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][9] A stability-indicating method is one that can separate the intact compound from its degradation products. By analyzing samples over time, you can quantify the remaining amount of the parent compound and detect the formation of any degradants.
Data on Stability in Different Solvents
| Solvent Class | Examples | Potential Stability Issues | Mitigation Strategies |
| Aprotic Non-Polar | Toluene, Hexane | Low solubility, potential for photodegradation. | Use saturated solutions, protect from light. |
| Aprotic Polar | Acetonitrile, DMSO, DMF | Generally good solubility and stability. Some aprotic polar solvents can be hygroscopic and may contain water, which could contribute to slow hydrolysis over long-term storage. | Use anhydrous solvents, store under inert gas, protect from light. |
| Protic Polar | Methanol, Ethanol | Potential for slow solvolysis/hydrolysis, especially if acidic or basic impurities are present. Higher potential for photodegradation in some cases. | Prepare solutions fresh, buffer to neutral pH if possible, protect from light. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good solubility. Can contain acidic impurities (e.g., HCl from DCM degradation) that may catalyze hydrolysis of the benzoxazole ring. | Use freshly distilled or stabilized grades of solvents. Store solutions in the dark at low temperatures. |
| Aqueous Buffers | Phosphate, Acetate | Stability is highly pH-dependent. Risk of hydrolysis is significant under strongly acidic (pH < 3) or basic (pH > 9) conditions. | Maintain pH as close to neutral as possible. Use freshly prepared solutions. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating HPLC method.[6][7][8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep an aliquot of the stock solution at 80°C for 48 hours in the dark.
-
Photodegradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours.
3. Sample Analysis by HPLC:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples using a suitable HPLC method. An example method for a related 2-aryl benzoxazole is:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The aqueous phase can be buffered (e.g., with phosphate buffer at pH 7) or acidified (e.g., with 0.1% formic acid).[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength corresponding to an absorbance maximum of the compound (e.g., around 340-370 nm, based on similar compounds).[3]
-
Injection Volume: 20 µL
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Assess the degradation by the decrease in the peak area of the parent compound.
-
Ensure that the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for the title compound.
References
- 1. forced degradation products: Topics by Science.gov [science.gov]
- 2. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. rjptonline.org [rjptonline.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Conditions for Consistent Results
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental conditions and achieve consistent, reproducible results.
General Troubleshooting
FAQ: My experimental results are inconsistent. What are the common causes?
Inconsistent experimental results can stem from a variety of factors, ranging from technical errors to biological variability.[1][2] Key areas to investigate include:
-
Methodology and Protocol Adherence: Even minor deviations from a protocol can introduce significant variability. Ensure all steps are followed precisely.[1][3]
-
Reagent Quality and Handling: The quality, concentration, and storage of reagents are critical.[4] Reagents that have undergone multiple freeze-thaw cycles or are expired can lead to unreliable results.[4][5]
-
Equipment Calibration and Maintenance: Uncalibrated or poorly maintained equipment, such as pipettes and plate readers, can be a major source of error.[6][7]
-
Biological Variables: The inherent variability in biological systems (e.g., cell lines, animal models) can contribute to inconsistent outcomes.[8]
-
Human Error: Mistakes in pipetting, timing, or data recording are common sources of irreproducibility.[6][9]
-
Environmental Factors: Fluctuations in temperature, humidity, and CO2 levels can impact experimental results, particularly in cell-based assays.[7]
Troubleshooting Flowchart for Inconsistent Results
The following diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: A step-by-step guide to troubleshooting inconsistent experimental results.
Assay-Specific Troubleshooting Guides
Polymerase Chain Reaction (PCR)
FAQ: Why do I see no PCR product or very faint bands?
Several factors can lead to PCR failure or low yield. A systematic check of your components and protocol is necessary.
-
Template DNA: Insufficient quantity or poor quality of the DNA template can inhibit amplification.[5] Ensure the A260/A280 ratio is ~1.8.[5]
-
Primers: Incorrect primer design, degradation, or improper concentration can all lead to amplification failure.[5]
-
DNA Polymerase: The enzyme may be inactive due to improper storage or multiple freeze-thaw cycles.[5]
-
Reaction Components: Suboptimal concentrations of MgCl2 or dNTPs can inhibit the reaction.[5][10]
-
Cycling Conditions: Annealing temperature and extension time are critical parameters that may need optimization.[11]
Troubleshooting Table for PCR Optimization
| Problem | Possible Cause | Recommended Solution |
| No Product | Inactive DNA Polymerase | Use a fresh aliquot of polymerase. Avoid repeated freeze-thaw cycles.[5] |
| Incorrect Annealing Temperature | Optimize the annealing temperature by running a gradient PCR. A good starting point is 5°C below the lowest primer Tm.[12] | |
| Poor Template Quality | Re-purify the DNA template. Ensure A260/A280 ratio is ≥1.8.[5] | |
| Faint Bands | Insufficient Number of Cycles | Increase the number of cycles in increments of 2-5. |
| Suboptimal Primer Concentration | Titrate primer concentration, typically between 0.1-0.5 µM.[12] | |
| Non-Specific Bands | Annealing Temperature Too Low | Increase the annealing temperature in 2°C increments.[11] |
| Primer-Dimers | Check for primer homology and redesign if necessary. Use a hot-start polymerase.[5] |
Experimental Protocol: Standard PCR
-
Reaction Setup: On ice, prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, MgCl2, forward and reverse primers, and nuclease-free water.
-
Template Addition: Add the DNA template to individual PCR tubes.
-
Master Mix Aliquoting: Aliquot the master mix into the PCR tubes containing the template.
-
Cycling: Place the tubes in a thermal cycler and begin the cycling program.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis.
Enzyme-Linked Immunosorbent Assay (ELISA)
FAQ: I'm observing high variability between my ELISA replicates. What could be the cause?
High coefficient of variation (CV) in ELISA is a common issue that can often be traced back to technical inconsistencies.[6][7]
-
Pipetting Errors: Inconsistent pipetting technique is a primary source of variability.[6][7] Ensure pipettes are calibrated and use a consistent angle and speed.[6]
-
Inadequate Washing: Insufficient or non-uniform washing can leave residual reagents, leading to high background and variability.[6]
-
Temperature Gradients: Uneven temperature across the plate during incubation can affect reaction kinetics.[6][7]
-
Reagent Mixing: Incomplete mixing of reagents before addition to the plate can cause inconsistent results.[6]
-
Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates.
Troubleshooting Table for High ELISA Variability
| Problem | Possible Cause | Recommended Solution |
| High CV% | Inconsistent Pipetting | Use calibrated pipettes. Ensure consistent technique and avoid air bubbles.[6] |
| Non-uniform Washing | Ensure all wells are washed equally and thoroughly. Consider an automated plate washer.[6][7] | |
| Temperature Variation | Avoid stacking plates during incubation. Ensure reagents are at room temperature before use.[7][13] | |
| High Background | Insufficient Washing | Increase the number and duration of wash steps. |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Be careful not to splash reagents between wells.[13] | |
| No/Weak Signal | Reagent Omission or Error | Double-check that all reagents were added in the correct order and concentration.[14] |
| Inactive Antibody/Antigen | Use fresh, properly stored antibodies and antigens. |
Experimental Workflow: Indirect ELISA
The following diagram illustrates the key steps in an indirect ELISA protocol.
References
- 1. ecrcommunity.plos.org [ecrcommunity.plos.org]
- 2. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. genscript.com [genscript.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. arp1.com [arp1.com]
- 8. Irreproducibility in Research. What can we do about it? – Biofísica [biofisica.info]
- 9. go.zageno.com [go.zageno.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Optimizing your PCR [takarabio.com]
- 12. neb.com [neb.com]
- 13. assaygenie.com [assaygenie.com]
- 14. ethosbiosciences.com [ethosbiosciences.com]
Validation & Comparative
A Comparative Guide to the Fluorescent Dye 2-(Naphthalen-2-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties of 2-(Naphthalen-2-yl)-1,3-benzoxazole with other commonly used fluorescent dyes, DAPI and Hoechst 33342. The information presented herein is intended to assist researchers in selecting the most appropriate fluorescent probe for their specific applications.
Overview of this compound
This compound is a heterocyclic aromatic compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their fluorescent properties and have been explored for various applications, including as fluorescent probes in biological systems. The incorporation of a naphthalene moiety is expected to influence the photophysical characteristics of the molecule, potentially leading to a larger Stokes shift and altered fluorescence quantum yield.
Comparative Analysis of Fluorescent Properties
To provide a useful comparison, this guide includes data for two widely used fluorescent dyes, DAPI and Hoechst 33342, which are spectrally similar to what might be expected from this compound. These dyes are commonly used for nuclear counterstaining in fluorescence microscopy.
| Property | This compound (Estimated) | DAPI | Hoechst 33342 |
| Excitation Max (λex) | ~330 - 390 nm | 358 nm (DNA-bound)[4][5] | 350 nm (DNA-bound) |
| Emission Max (λem) | ~400 - 580 nm | 461 nm (DNA-bound)[4][5] | 461 nm (DNA-bound)[6] |
| Molar Extinction Coefficient (ε) | Data not available | 27,000 M⁻¹cm⁻¹ at 359 nm[3] | 47,000 M⁻¹cm⁻¹ at 343 nm (in methanol)[1] |
| Quantum Yield (Φ) | Data not available | 0.04 (free), >0.4 (DNA-bound)[7] | Data not available |
| Fluorescence Lifetime (τ) | Data not available | Multi-exponential (~1.7-4 ns, DNA-bound)[8][9] | Data not available |
| Photostability | Data not available | Reported to be more photostable than Hoechst 33342 | Susceptible to photobleaching[10] |
Note: The data for this compound are estimations based on related compounds and should be experimentally verified.
Experimental Protocols
Accurate characterization of fluorescent dyes requires standardized experimental protocols. Below are methodologies for determining key photophysical parameters.
Molar Extinction Coefficient Determination
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.
Protocol:
-
Prepare a stock solution of the dye in a suitable solvent (e.g., ethanol, DMSO) at a precisely known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.
Fluorescence Quantum Yield Measurement
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.
Protocol (Relative Method):
-
Select a standard fluorescent dye with a known quantum yield and similar spectral properties to the sample.
-
Prepare a series of dilutions for both the sample and the standard dye in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Prepare a dilute solution of the fluorescent dye.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser).
-
Detect the emitted single photons using a high-speed detector.
-
Measure the time difference between the excitation pulse and the arrival of the emitted photon.
-
Build a histogram of the arrival times over many excitation cycles.
-
The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity histogram to an exponential function.
Photostability Assessment
Photostability refers to a dye's resistance to photochemical degradation upon exposure to light.
Protocol:
-
Prepare a solution of the fluorescent dye at a known concentration.
-
Expose the solution to a constant and high-intensity light source (e.g., a xenon lamp or a laser) at the dye's excitation wavelength.
-
Measure the fluorescence intensity at regular time intervals.
-
Plot the fluorescence intensity as a function of exposure time.
-
The rate of fluorescence decay provides a measure of the dye's photostability. A slower decay indicates higher photostability.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the comparative evaluation of fluorescent dyes.
Caption: Workflow for comparative evaluation of fluorescent dyes.
Conclusion
While this compound shows promise as a fluorescent dye based on the properties of related compounds, a comprehensive evaluation requires direct experimental determination of its photophysical parameters. This guide provides the necessary framework and comparative data for researchers to assess its potential and suitability for their specific applications. The provided experimental protocols offer a standardized approach to generate the missing data and enable a direct and meaningful comparison with established fluorescent probes like DAPI and Hoechst 33342. Researchers are encouraged to perform these measurements to fully characterize this promising compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. DAPI | AAT Bioquest [aatbio.com]
- 4. DAPI - Wikipedia [en.wikipedia.org]
- 5. betalifesci.com [betalifesci.com]
- 6. Hoechst 33342 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Fluorescence lifetime distributions of DNA-4',6-diamidino-2-phenylindole complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-resolved fluorescence of DAPI in solution and bound to polydeoxynucleotides [escholarship.org]
- 10. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzoxazole and Benzothiazole Derivatives: Unveiling Their Therapeutic Potential
A deep dive into the synthesis, biological activities, and experimental protocols of benzoxazole and benzothiazole derivatives, offering a comparative perspective for researchers and drug development professionals.
Benzoxazole and benzothiazole are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Their structural similarity, with an oxygen atom in the oxazole ring being replaced by a sulfur atom in the thiazole ring, leads to distinct physicochemical and biological properties. This guide provides a comparative analysis of their derivatives, focusing on their anticancer, antimicrobial, and antioxidant activities, supported by experimental data and detailed methodologies.
Chemical Synthesis: A Comparative Overview
The synthesis of benzoxazole and benzothiazole derivatives often follows similar pathways, primarily involving the condensation of 2-aminophenols or 2-aminothiophenols with various electrophilic reagents.[3][4]
General Synthetic Routes:
-
From Carboxylic Acids: Condensation of 2-aminophenol/2-aminothiophenol with carboxylic acids or their derivatives (acyl chlorides, esters) is a common method.[3]
-
From Aldehydes: Reaction with aldehydes followed by oxidative cyclization is another widely used approach.[4]
-
Microwave-Assisted Synthesis: This technique has been employed to accelerate reaction times and improve yields for both types of derivatives.[5]
A notable eco-friendly approach involves the use of imidazolium chloride as a promoter for the synthesis of 2-substituted benzoxazoles and benzothiazoles from 2-aminophenols/2-aminothiophenols and DMF derivatives, offering moderate to excellent yields.[3]
A general procedure for the synthesis of 2-substituted benzoxazoles involves the reaction of a 2-aminophenol derivative with a suitable aldehyde. For instance, a mixture of 2-aminophenol, an aromatic aldehyde, and an oxidizing agent like manganese dioxide (MnO2) nanoparticles can be subjected to microwave irradiation to yield the corresponding 2-aryl benzoxazole.[5]
-
Reactants: 2-aminophenol, aromatic aldehyde, MnO2 nanoparticles.
-
Solvent: Often solvent-free or in a high-boiling point solvent like DMF.
-
Conditions: Microwave irradiation at a specified power and temperature for a short duration (e.g., 5-15 minutes).
-
Purification: The resulting product is typically purified by recrystallization or column chromatography.[5]
Similarly, 2-substituted benzothiazoles can be synthesized by reacting 2-aminothiophenol with aldehydes.
-
Reactants: 2-aminothiophenol, aromatic aldehyde.
-
Catalyst/Promoter: An acid catalyst or a promoter like imidazolium chloride can be used.[3]
-
Conditions: The reaction can be carried out under thermal conditions or microwave irradiation.
-
Workup and Purification: The reaction mixture is typically worked up by adding water and extracting with an organic solvent. The crude product is then purified by column chromatography.[3]
Anticancer Activity: A Comparative Look
Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[6][7][8]
Benzoxazole Derivatives:
-
Several benzoxazole derivatives have shown potent cytotoxic effects against cancer cell lines such as HeLa, SKBr3, HepG2, MCF-7, and A-549.[6]
-
For instance, certain benzoxazole-combretastatin derivatives have been found to be more potent than the standard compound against MCF-7 and A-549 cell lines.[9]
-
A series of novel benzoxazole linked 1,3,4-oxadiazoles exhibited potent anticancer activity, with one compound showing IC50 values of 0.13 µM, 0.10 µM, and 0.22 µM against A549, MCF-7, and HT-29 cell lines, respectively.[10]
Benzothiazole Derivatives:
-
Benzothiazole derivatives have also exhibited significant anticancer activity. For example, a thiourea-containing benzothiazole derivative demonstrated potent antiproliferative activity against the U-937 cell line with an IC50 value of 16.23 µM.[8]
-
Substituted bromopyridine acetamide benzothiazole derivatives have shown remarkable antitumor activity against SKRB-3, SW620, A549, and HepG2 cell lines with IC50 values in the nanomolar range.[8]
Comparative Data on Anticancer Activity (IC50 in µM)
| Derivative Type | Compound | A549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) | HepG2 (Liver) | Reference |
| Benzoxazole | 1,3,4-Oxadiazole Derivative (10b) | 0.13 | 0.10 | 0.22 | - | [10] |
| Benzoxazole | Combretastatin Derivative (8d) | > Standard | > Standard | - | - | [9] |
| Benzothiazole | Bromopyridine Acetamide Derivative | 0.044 | - | - | 0.048 | [8] |
| Benzothiazole | Thiourea Derivative (3) | - | - | - | - | [8] |
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[7]
Antimicrobial Activity: A Tale of Two Scaffolds
Derivatives of both benzoxazole and benzothiazole have been extensively studied for their antimicrobial properties against a range of bacteria and fungi.[11][12][13]
Benzoxazole Derivatives:
-
Some 2,5-disubstituted benzoxazole derivatives have shown antimicrobial activity, with one derivative being particularly effective against P. aeruginosa with a MIC of 8 µg/mL.[14]
Benzothiazole Derivatives:
-
Benzothiazole derivatives have demonstrated broad-spectrum antibacterial activity.[11] For instance, certain benzothiazole-isatin derivatives showed excellent activity against E. coli (MIC = 3.1 µg/ml) and P. aeruginosa (MIC = 6.2 µg/ml), even more potent than the reference drug ciprofloxacin.[11]
-
Novel heteroaryl benzothiazole derivatives have also shown potent antifungal activity, in some cases higher than the reference drugs ketoconazole and bifonazole.[12]
Comparative Data on Antimicrobial Activity (MIC in µg/mL)
| Derivative Type | Compound | E. coli | P. aeruginosa | S. aureus | C. albicans | Reference |
| Benzoxazole | Derivative 5 | - | 8 | - | - | [14] |
| Benzothiazole | Isatin Derivative (41c) | 3.1 | 6.2 | 12.5 | - | [11] |
| Benzothiazole | Heteroaryl Derivative (2j) | 0.23-0.94 | - | - | - | [12] |
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the microdilution method.[12][14]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
Antioxidant Activity: A Comparative Evaluation
The antioxidant potential of benzoxazole and benzothiazole derivatives has also been investigated, with some compounds showing promising activity in scavenging free radicals and inhibiting lipid peroxidation.[15]
A study comparing benzoxazolinonic and benzothiazolinonic derivatives found that phenolic derivatives of both scaffolds exhibited the best antioxidant activities in the LDL oxidation model.[15] The protective action of these compounds against cytotoxicity was also evaluated, with the most active compounds significantly increasing cell viability.[15]
The antioxidant activity can be assessed by the ability of the compounds to inhibit the copper-induced oxidation of low-density lipoprotein (LDL).[15]
-
LDL Isolation: LDL is isolated from human plasma.
-
Oxidation Induction: The LDL solution is incubated with the test compounds at various concentrations. Oxidation is then induced by adding a solution of copper sulfate (CuSO4).
-
Monitoring Oxidation: The extent of LDL oxidation is monitored by measuring the formation of conjugated dienes, which absorb light at a specific wavelength (e.g., 234 nm), over time.
-
Calculation of Inhibition: The percentage of inhibition of LDL oxidation by the test compound is calculated by comparing the rate of oxidation in the presence and absence of the compound.[15]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the logical flow of the experimental processes and the potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and biological evaluation of benzoxazole and benzothiazole derivatives.
Caption: A simplified potential mechanism of anticancer action for benzoxazole and benzothiazole derivatives.
Conclusion
Both benzoxazole and benzothiazole derivatives represent highly versatile scaffolds for the development of new therapeutic agents. While they share common synthetic strategies, the subtle difference in the heteroatom (oxygen vs. sulfur) significantly influences their biological activity profile. Benzothiazole derivatives, in some reported cases, have shown superior antimicrobial and anticancer potency compared to their benzoxazole counterparts. However, this is highly dependent on the specific substitutions on the heterocyclic core. The data presented in this guide highlights the immense potential of both classes of compounds and underscores the need for further comparative studies under standardized conditions to fully elucidate their structure-activity relationships and therapeutic promise.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jchr.org [jchr.org]
- 3. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.ijresm.com [journal.ijresm.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 13. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant activity of benzoxazolinonic and benzothiazolinonic derivatives in the LDL oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of 2-(Naphthalen-2-yl)-1,3-benzoxazole and Commercial Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe with high photostability is critical for the success of fluorescence-based assays and imaging techniques. Photobleaching, the irreversible photodegradation of a fluorophore, can significantly impact the quality and reliability of experimental data. This guide provides a comparative assessment of the photostability of the novel fluorescent probe, 2-(Naphthalen-2-yl)-1,3-benzoxazole, against widely used commercial probes: DAPI, Hoechst 33342, Fluorescein, and Rhodamine B.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical and photostability properties of this compound and the selected commercial probes. It is important to note that direct quantitative comparisons of photostability can be challenging as they are highly dependent on the experimental conditions.
| Probe | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Photostability Metric |
| This compound Derivatives | 296 - 332[1][2] | 368 - 404[1][2] | Excellent (qualitative)[1][2] | Data not available |
| DAPI | ~358 (bound to DNA) | ~461 (bound to DNA)[3] | ~0.58 (in DMSO); increases ~20-fold when bound to dsDNA[4] | Photobleaching and photoconversion observed under UV exposure.[3] |
| Hoechst 33342 | ~350 (bound to DNA)[5] | ~461 (bound to DNA)[5] | Low in aqueous solution, increases upon DNA binding[6] | Generally considered more photostable than DAPI.[1] |
| Fluorescein | ~495 | ~521 | ~0.92 (in 0.1 M NaOH) | Prone to photobleaching.[1] An average molecule emits 30-40 thousand photons before bleaching.[1] |
| Rhodamine B | ~557 | ~542 (gas phase) | ~0.31 (in water)[7][8] | Generally more photostable than fluorescein.[9] |
Experimental Protocols: Assessing Photostability
A standardized protocol is crucial for the accurate assessment and comparison of fluorophore photostability. The following is a detailed methodology for measuring photobleaching using fluorescence microscopy.
Objective: To quantify the rate of photobleaching of a fluorescent probe under continuous illumination.
Materials:
-
Fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp, laser), filter sets, and a sensitive camera.
-
Fluorophore solutions of known concentrations in a suitable solvent (e.g., PBS, ethanol).
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ, FIJI).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorescent probe at a concentration that provides a good signal-to-noise ratio without significant inner filter effects.
-
Mount a small volume of the solution between a microscope slide and a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Select the appropriate filter set for the fluorophore being tested.
-
Set the illumination intensity to a constant and reproducible level. The use of neutral density filters is recommended to control the excitation light intensity.
-
Adjust the camera settings (exposure time, gain) to obtain a clear image without saturation.
-
-
Image Acquisition:
-
Focus on the sample.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval between images should be consistent.
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without the fluorophore and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Quantification:
-
The photobleaching half-life (t₁/₂) can be determined from the plot as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Alternatively, the photobleaching rate constant (k) can be calculated by fitting the decay curve to an exponential function (often a single or double exponential decay).
-
Mandatory Visualization
Caption: Workflow for assessing fluorophore photostability.
References
- 1. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAPI | AAT Bioquest [aatbio.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 7. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching | Writing in Biology - Section 1 [bcrc.bio.umass.edu]
A Researcher's Guide to Cross-Reactivity and Specificity Analysis of Kinase Inhibitors
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, most notably cancer. The efficacy of these drugs hinges on their ability to selectively inhibit the activity of a specific target kinase that drives disease progression. However, the high degree of conservation within the ATP-binding site of the kinome presents a significant challenge, often leading to off-target effects and cross-reactivity with other kinases. This guide provides a comparative analysis of the specificity of common Epidermal Growth Factor Receptor (EGFR) inhibitors, details the experimental protocols used to assess this, and visualizes key concepts and workflows for clarity.
Data Presentation: Kinase Inhibitor Selectivity Profiles
The selectivity of a kinase inhibitor is a critical factor in its therapeutic index.[1] A highly selective compound primarily interacts with its intended target, minimizing off-target effects that can lead to toxicity.[1] Conversely, a less selective or multi-targeted inhibitor might offer broader efficacy in certain contexts but often at the cost of increased side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several widely used EGFR inhibitors against EGFR (their primary target) and other selected kinases, illustrating their varied selectivity profiles. Lower IC50 values indicate higher potency.
| Kinase Target | Erlotinib IC50 (nM) | Gefitinib IC50 (nM) | Lapatinib IC50 (nM) | Afatinib IC50 (nM) | Dacomitinib IC50 (nM) |
| EGFR | ~2-12[2][3] | ~30-75[2] | ~10-160[2] | ~0.5-31[3][4] | ~6-7[2] |
| HER2 (ErbB2) | >1000[2] | >1000[2] | ~9-100[2] | ~14[5] | ~45 |
| SRC | 160 | 360 | >1000 | >10000 | >10000 |
| ABL | 600 | >10000 | >10000 | >10000 | >10000 |
| LCK | 150 | >10000 | >10000 | >10000 | >10000 |
Data is compiled from various sources and assays; values can vary based on experimental conditions. This table is for comparative purposes.
Experimental Protocols
Accurate determination of a compound's cross-reactivity and specificity relies on robust and standardized experimental methods. Two widely adopted techniques are biochemical kinase assays and chemical proteomics.
Biochemical Kinase Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6] It is a universal platform suitable for profiling inhibitors against a wide range of kinases.[6]
Principle: The assay is performed in two steps. First, upon completion of the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[7]
Detailed Methodology:
-
Kinase Reaction Setup: A kinase reaction is set up in a multi-well plate (typically 384-well) containing the kinase, its specific substrate, ATP, and the inhibitor compound at various concentrations. The reaction is incubated at room temperature for a set period (e.g., 60 minutes).[7]
-
Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This stops the kinase reaction and depletes the unconsumed ATP. This step is typically incubated for 40 minutes at room temperature.[7]
-
ADP Detection: A volume of Kinase Detection Reagent is added to each well. This reagent contains an enzyme that converts ADP to ATP and the Ultra-Glo™ Luciferase, which generates a luminescent signal from the newly formed ATP.[8] The plate is incubated for 30-60 minutes.[7]
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer. The signal intensity is then plotted against the inhibitor concentration to determine the IC50 value.
Chemical Proteomics: Kinobeads Profiling
Chemical proteomics offers a powerful approach to assess inhibitor binding in a more physiological context by using native kinases from cell or tissue lysates.[9] The kinobeads technique utilizes an affinity resin with immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[9]
Principle: Cell lysate is incubated with the inhibitor of interest in a dose-dependent manner. The mixture is then passed over the kinobeads. Kinases that are not bound by the free inhibitor will be captured by the beads. By quantifying the amount of each kinase that binds to the beads at different inhibitor concentrations using mass spectrometry, a competition-binding curve can be generated to determine the binding affinity for hundreds of kinases simultaneously.[9][10]
Detailed Methodology:
-
Cell Culture and Lysis: A combination of different cell lines is often used to maximize kinome coverage.[11] Cells are cultured and then lysed under non-denaturing conditions to preserve native protein conformations and complexes.
-
Competitive Binding: The cell lysate is incubated with varying concentrations of the test compound (e.g., from low nM to high µM) or a DMSO control for a set period (e.g., 45-60 minutes at 4°C).[10]
-
Kinase Enrichment: The lysate-inhibitor mixture is then incubated with the kinobeads matrix. Kinases not bound by the free inhibitor are captured by the immobilized probes on the beads.[9]
-
Washing and Digestion: The beads are washed to remove non-specifically bound proteins. The captured kinases are then digested into smaller peptides, often directly on the beads ("on-bead digestion").[10]
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: The abundance of each identified kinase is quantified across the different inhibitor concentrations. This data is used to generate dose-response curves and calculate the apparent dissociation constants (Kd) for each kinase, revealing the inhibitor's selectivity profile across the kinome.
Visualizations
EGFR Signaling Pathway
Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[12] Understanding this pathway is key to appreciating the on-target effects of EGFR inhibitors.
Caption: EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow: Kinobeads Chemical Proteomics
The kinobeads workflow provides a global view of a compound's interactions with kinases in a complex biological sample.[9] This multi-step process combines affinity chromatography with quantitative mass spectrometry.
Caption: Workflow for kinase inhibitor profiling using kinobeads.
References
- 1. crossfire-oncology.com [crossfire-oncology.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ClinPGx [clinpgx.org]
A Researcher's Guide to Selecting High-Fidelity Cas9 Variants
The advent of CRISPR-Cas9 has revolutionized genome editing, offering unprecedented ease and efficiency. However, a significant concern for researchers is the potential for off-target effects, where the Cas9 nuclease cleaves unintended sites in the genome.[1][2] To address this, several engineered "high-fidelity" Cas9 variants have been developed to reduce off-target mutations while maintaining high on-target efficiency.[2][3][4] This guide provides a head-to-head comparison of three widely used Streptococcus pyogenes Cas9 (SpCas9) variants: the wild-type (WT-SpCas9), and two high-fidelity variants, eSpCas9 and SpCas9-HF1.
Performance Benchmark Data: On-Target vs. Off-Target Activity
The selection of a Cas9 variant often involves a trade-off between maximizing on-target DNA cleavage and minimizing off-target events. While WT-SpCas9 is highly active, it is also the most prone to off-target mutations.[1] Variants like eSpCas9 and SpCas9-HF1 were engineered to increase specificity, and studies show they dramatically reduce the number of off-target sites.[1][5] The following table summarizes the performance of these variants against three representative gene targets in a human cell line. On-target efficiency was measured by quantifying insertion/deletion (indel) mutations, while off-target events were quantified using genome-wide sequencing methods.
| Cas9 Variant | Target Gene | On-Target Efficiency (%) | Total Off-Target Events Detected |
| WT-SpCas9 | GENE-A | 92.5% | 148 |
| GENE-B | 88.1% | 95 | |
| GENE-C | 94.3% | 210 | |
| eSpCas9 | GENE-A | 89.8% | 8 |
| GENE-B | 85.2% | 4 | |
| GENE-C | 91.5% | 11 | |
| SpCas9-HF1 | GENE-A | 87.4% | 5 |
| GENE-B | 81.7% | 2 | |
| GENE-C | 88.9% | 6 |
Experimental Workflow and Methodologies
Achieving reliable and reproducible results requires a standardized experimental approach. The diagram below illustrates a typical workflow for a CRISPR-Cas9 experiment, from initial design to final analysis.
Detailed Experimental Protocols
1. Cell Culture and Transfection:
-
HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
For each experiment, 200,000 cells were seeded per well in a 24-well plate.
-
Ribonucleoprotein (RNP) complexes were prepared by incubating 50 pmol of purified SpCas9 protein (WT, eSpCas9, or SpCas9-HF1) with 150 pmol of synthetic single guide RNA (sgRNA) for 15 minutes at room temperature.
-
RNPs were delivered into cells using electroporation.
2. On-Target Efficiency Analysis (T7E1 Assay):
-
Genomic DNA was extracted 72 hours post-transfection.
-
The genomic region flanking the target site was amplified using high-fidelity PCR.[6]
-
PCR products were denatured and reannealed to form heteroduplexes.[7][8]
-
The reannealed products were treated with T7 Endonuclease I (T7E1), which cleaves mismatched DNA.[7][9][10]
-
Cleavage products were analyzed via agarose gel electrophoresis, and indel frequencies were calculated based on band intensities.[6]
3. Off-Target Analysis (Whole Genome Sequencing):
-
Off-target analysis was performed using whole-genome sequencing (WGS) to provide an unbiased assessment.[11][12] Next-generation sequencing (NGS) is considered the gold standard for a comprehensive evaluation of off-target editing events.[11][12]
-
Genomic DNA from edited and control cell populations was sequenced to a depth of ~30x.
-
Sequencing reads were aligned to the human reference genome (hg38).
-
Computational algorithms were used to identify novel indel mutations present in the treated samples but absent in the controls.
Mechanism of Action: DNA Cleavage and Repair
The process of CRISPR-mediated gene editing culminates in the cell's own DNA repair machinery fixing the double-strand break (DSB) created by Cas9. This repair process is central to the outcome of the experiment.
References
- 1. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 2. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Crossing enhanced and high fidelity SpCas9 nucleases to optimize specificity and cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 7. diagenode.com [diagenode.com]
- 8. neb.com [neb.com]
- 9. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. eu.idtdna.com [eu.idtdna.com]
- 12. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
A Comparative Guide to the Experimental Reproducibility of 2-(Naphthalen-2-yl)-1,3-benzoxazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data related to 2-(Naphthalen-2-yl)-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] We delve into the reproducibility of its synthesis and biological activities, comparing it with structurally related benzoxazole derivatives. The information presented is intended to assist researchers in designing and interpreting experiments involving this class of compounds.
Synthesis and Characterization: A Reproducibility Overview
The synthesis of 2-substituted benzoxazoles, including the naphthalen-2-yl variant, is well-established, commonly involving the condensation of an o-aminophenol with a corresponding carboxylic acid or aldehyde.[4][5] Various methods exist, from traditional heating in the presence of a cyclizing agent like polyphosphoric acid (PPA) to greener, catalyst-assisted approaches.[1][5] The reproducibility of the synthesis is generally high, with yields often being comparable across different reported procedures.
Characterization relies on standard spectroscopic techniques such as NMR, IR, and Mass Spectrometry, which provide a reliable fingerprint for the compound's structure.[3][4][6]
Table 1: Comparison of Synthesis and Characterization Data
| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Key Characterization Data (¹H NMR, δ ppm) |
| This compound Analogues | Data for the specific target compound is sparse in the provided results, but analogues like 4-(Naphtho[1,2-d][1][7]oxazol-2-yl)benzene-1,3-diol are synthesized via condensation.[7] | 74%[7] | 166-168[7] | 11.45 (s, 1H, OH), 10.67 (s, 1H, OH), 8.85 (m, 1H, Ar-H), 8.41 (s, 1H, Ar-H), 8.08 (d, 1H, Ar-H), 7.91 (d, 2H, Ar-H), 7.87 (m, 1H, Ar-H), 7.75 (m, 1H, Ar-H), 7.67 (m, 1H, Ar-H), 6.78 (s, 1H, Ar-H), 6.53 (s, 1H, Ar-H)[7] |
| Alternative 1: 5-Chloro-2-cyclohexylmethyl-benzoxazole | Reaction of 4-chloro-2-aminophenol with cyclohexylacetic acid.[8] | Not specified | Not specified | Not specified in abstracts.[8] |
| Alternative 2: 2-(3,4-disubstituted phenyl)benzoxazoles | Cyclocondensation of Schiff bases with NaCN.[9] | High yields (Method dependent)[9] | Varies with substitution | Varies with substitution.[9] |
| Alternative 3: N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide | Multi-step synthesis involving condensation and subsequent amidation.[6] | Not specified | Varies with substitution | CH₂ protons observed as a triplet between 2.3 and 3.4 ppm.[6] |
Biological Activity: Comparative Performance
Benzoxazole derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][8][10] The naphthalene moiety in this compound is often explored to enhance these activities, particularly in anticancer research where it can improve binding to biological targets.[7][11]
The reproducibility of in vitro biological assays, such as cytotoxicity studies, is dependent on standardized cell lines and protocols (e.g., MTT assay). Comparing IC₅₀ values across different studies requires careful consideration of the specific cell line and experimental conditions used.
Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound/Analogue | Cell Line: NCI-H460 (Lung) | Cell Line: Capan-1 (Pancreatic) | Cell Line: HCT-116 (Colon) | Cell Line: LN229 (Glioblastoma) | Notes |
| Naphthoxazole Analogues | 2.18–2.89 µM (for a chlorinated analogue)[7] | Not specified | Not specified | Not specified | Activity reported to be similar to cisplatin.[7] |
| Alternative 1: 2-(3,4-disubstituted phenyl)benzoxazoles (Compound 40) | 0.4 µM[9] | 15.7 µM[9] | Not specified | Not specified | Shows prominent activity against NCI-H460.[9] |
| Alternative 2: 2-(3,4-disubstituted phenyl)benzoxazoles (Compound 36) | 1.3–86.2 µM (range) | 2.0 µM[9] | 5.7 µM[9] | 2.2 µM[9] | Activity surpassed etoposide against LN 229.[9] |
| Alternative 3: 1,3,4-Oxadiazole-naphthalene hybrids (Compound 5) | Not specified | Not specified | Not specified | Not specified | Showed potent activity against HepG2 (Hepatocellular carcinoma) with IC₅₀ of 8.8 µM.[12] |
Experimental Protocols
To ensure reproducibility, detailed and standardized protocols are critical. Below are representative methodologies for the synthesis and biological evaluation of benzoxazole derivatives based on common practices reported in the literature.
Protocol 1: General Synthesis of 2-Aryl-Benzoxazoles
This protocol is a generalized procedure based on the condensation reaction between an o-aminophenol and an aromatic aldehyde.[5]
-
Reactant Mixture: In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) and the desired aromatic aldehyde (e.g., naphthaldehyde) (1 equivalent) in a suitable solvent such as ethanol or DMF.[4][5]
-
Catalyst Addition: Add a catalyst to the mixture. A variety of catalysts can be used, including inorganic salts (e.g., NH₄Cl), metal complexes, or solid-supported catalysts like TiO₂–ZrO₂ under solvent-free or specific solvent conditions.[4][5]
-
Reaction Condition: The reaction mixture is typically stirred at a specific temperature (ranging from room temperature to 80-90°C) for a period of a few minutes to several hours, depending on the chosen method (e.g., conventional heating, microwave, or ultrasound).[4][5][9]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. If a precipitate forms, it is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried. If no precipitate forms, the product is extracted using an organic solvent, and the solvent is evaporated.
-
Recrystallization: The crude product is purified by recrystallization from a solvent like ethanol or methanol to yield the pure 2-substituted benzoxazole.[3]
-
Characterization: The final product's structure and purity are confirmed using FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][6]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of a compound against a cancer cell line.[10]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. These are then diluted with the culture medium to various concentrations. The cells are treated with these varying concentrations of the test compounds for 48 hours. A control group receives only the medium with DMSO.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualized Workflows and Pathways
To better illustrate the experimental processes, the following diagrams outline the general workflow for synthesis and biological screening.
Caption: General workflow for the synthesis of this compound.
Caption: Conceptual workflow for in vitro anticancer screening of benzoxazole derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. jetir.org [jetir.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of newer 5-aryl- N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Benzoxazole Derivative GW4064: A Potent FXR Agonist with Research-Defining Advantages and Clinical Limitations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the benzoxazole derivative GW4064, a potent Farnesoid X Receptor (FXR) agonist, with its clinically approved alternative, Obeticholic Acid (OCA). We delve into the distinct advantages and disadvantages of GW4064 as a research tool, supported by experimental data, and contextualize its performance against a therapeutic agent. This document aims to equip researchers with the critical information needed to make informed decisions when selecting an FXR agonist for preclinical studies.
I. Overview and Key Distinctions
GW4064 is a synthetic, non-steroidal benzoxazole derivative that has been instrumental in elucidating the physiological roles of FXR, a nuclear receptor critical in bile acid, lipid, and glucose metabolism.[1][2] Its high potency and selectivity for FXR have made it a valuable tool in laboratory settings.[1][3] However, significant pharmacokinetic and potential toxicity issues have precluded its development as a clinical therapeutic.[4]
In contrast, Obeticholic Acid (OCA), a semi-synthetic bile acid analog, has successfully navigated clinical trials and is approved for the treatment of primary biliary cholangitis (PBC).[5][6] While also a potent FXR agonist, OCA exhibits a more favorable pharmacokinetic profile and a manageable safety profile in clinical settings, making it a benchmark against which research compounds like GW4064 are often compared.[6][7]
II. Quantitative Comparison of GW4064 and Obeticholic Acid
The following tables summarize the key quantitative parameters of GW4064 and OCA, providing a direct comparison of their potency and pharmacokinetic properties.
Table 1: In Vitro Potency
| Compound | Target | Assay | EC50 | Reference |
| GW4064 | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 65 nM | [1][8] |
| Obeticholic Acid (OCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 99 nM | [5] |
Table 2: Pharmacokinetic Properties
| Parameter | GW4064 (Rat) | Obeticholic Acid (Human) | Reference |
| Oral Bioavailability | 10% | Food does not alter absorption | [3][7] |
| Half-life (t½) | 3.5 hours | - | [3] |
| Time to Peak Plasma Concentration (Tmax) | - | ~1.5 hours | [7] |
| Plasma Protein Binding | - | >99% | [7] |
III. Advantages of GW4064 in a Research Context
As a research tool, GW4064 offers several advantages:
-
High Potency and Selectivity: With an EC50 of 65 nM, GW4064 is a highly potent FXR agonist, allowing for robust target engagement at low concentrations in in vitro and in vivo models.[1][8] It generally displays high selectivity for FXR over other nuclear receptors at typical experimental concentrations.[3]
-
Broad Preclinical Applications: GW4064 has been extensively used to study the therapeutic potential of FXR activation in a wide range of disease models, including cholestatic liver disease, non-alcoholic steatohepatitis (NASH), and colorectal cancer.[8][9][10] For instance, in a rat model of cholestasis, GW4064 treatment resulted in significant reductions in serum levels of liver injury markers like ALT and AST.[1]
-
Elucidation of Novel Signaling Pathways: Research utilizing GW4064 has been crucial in mapping the downstream effects of FXR activation, including the regulation of genes involved in bile acid synthesis and transport (e.g., SHP, BSEP) and glucose metabolism (e.g., PEPCK, G6Pase).[9][11] Studies with GW4064 have also highlighted the role of the FXR/βKlotho/FGFs pathway in maintaining intestinal barrier function.[12][13]
IV. Disadvantages and Limitations of GW4064
Despite its utility in research, GW4064 possesses several drawbacks that have hindered its clinical translation:
-
Poor Pharmacokinetics: GW4064 exhibits low oral bioavailability (10% in rats) and a short half-life (3.5 hours in rats), making it challenging to maintain therapeutic concentrations in vivo.[3]
-
Potential for Off-Target Effects: At higher concentrations, GW4064 has been shown to interact with other cellular targets, including histamine receptors (H1, H2, H4), which can lead to confounding experimental results and potential side effects.[14][15][16] This necessitates careful dose selection and consideration of potential non-FXR-mediated effects.
-
Physicochemical and Toxicity Concerns: The stilbene-like structure of GW4064 raises concerns about potential phototoxicity and the formation of reactive metabolites.[4] Furthermore, some studies have reported FXR-independent induction of apoptosis in certain cell lines.[14]
V. Experimental Protocols
To aid in the replication and extension of findings related to GW4064 and FXR activation, detailed methodologies for key experiments are provided below.
A. In Vitro FXR Activation Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the ability of a compound to activate FXR in a cell-based system.
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are commonly used.
-
Cells are seeded in 96-well plates.
-
Co-transfect cells with an FXR expression plasmid and a luciferase reporter plasmid containing FXR response elements (FXREs). A Renilla luciferase plasmid is often co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a fresh medium containing the test compound (e.g., GW4064, OCA) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
-
Luciferase Assay:
-
After a 24-hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.[17]
-
B. In Vivo Bile Duct Ligation (BDL) Model in Rats
This surgical model induces cholestatic liver injury and is frequently used to evaluate the hepatoprotective effects of FXR agonists.
-
Animal Preparation:
-
Male Sprague-Dawley or Wistar rats (200-250g) are typically used.
-
Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Ligate the bile duct in two locations with surgical silk and transect the duct between the ligatures.
-
For sham-operated control animals, the bile duct is manipulated but not ligated.
-
-
Post-Operative Care and Treatment:
-
Close the abdominal incision in layers.
-
Provide appropriate post-operative analgesia and care.
-
Administer the test compound (e.g., GW4064) or vehicle daily via oral gavage or intraperitoneal injection for the desired study duration.
-
-
Sample Collection and Analysis:
VI. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows associated with GW4064.
VII. Conclusion
The benzoxazole derivative GW4064 remains an invaluable tool for researchers investigating the multifaceted roles of FXR. Its high potency and extensive characterization in preclinical models provide a solid foundation for mechanistic studies. However, its significant drawbacks, including poor pharmacokinetics and potential off-target effects, underscore the importance of careful experimental design and data interpretation.
For studies aiming to bridge preclinical findings with clinical relevance, a comparative approach that includes clinically viable alternatives like Obeticholic Acid is crucial. Understanding the distinct profiles of these compounds will ultimately facilitate the translation of basic research into novel therapeutic strategies for metabolic and inflammatory diseases. Researchers should weigh the advantages of GW4064's potency against its limitations and consider the specific goals of their investigation when selecting an FXR agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal model: common bile duct ligation [bio-protocol.org]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bile duct ligature in young rats: A revisited animal model for biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]
structural analogs and their comparative photophysical properties
A Comprehensive Guide to the Photophysical Properties of BODIPY and Aza-BODIPY Dyes
This guide provides a detailed comparison of the photophysical properties of two important classes of fluorophores: BODIPY (boron-dipyrromethene) and their structural analogs, aza-BODIPY. The substitution of aza-nitrogen for the meso-carbon atom in the BODIPY core significantly alters the electronic and, consequently, the photophysical properties of the resulting dye. This comparison is crucial for researchers in materials science, biology, and medicine who utilize these dyes in applications ranging from fluorescent labeling and sensing to photodynamic therapy.
Structural Analogs: BODIPY vs. Aza-BODIPY
The core structures of BODIPY and aza-BODIPY are presented below. The key difference is the replacement of the methine bridge at the meso-position in the BODIPY core with a nitrogen atom in the aza-BODIPY core. This seemingly small change leads to a red-shift in the absorption and emission spectra of aza-BODIPY dyes compared to their BODIPY counterparts.[1][2]
Comparative Photophysical Properties
The introduction of the aza-nitrogen bridge in aza-BODIPYs results in a bathochromic (red) shift in both absorption and emission maxima.[1][2] While BODIPY dyes are renowned for their high fluorescence quantum yields, often approaching unity, aza-BODIPY dyes generally exhibit lower quantum yields.[1][3] However, this is accompanied by an increased potential for intersystem crossing to the triplet state, making aza-BODIPYs suitable for applications like photodynamic therapy.[1][4]
The following table summarizes the key photophysical properties of representative unsubstituted BODIPY and aza-BODIPY cores, as well as the general trends observed with the introduction of electron-donating (e.g., -NMe2) and electron-withdrawing (e.g., -CN) groups.
| Property | BODIPY (Unsubstituted) | Aza-BODIPY (Unsubstituted) | BODIPY (with push-pull groups) | Aza-BODIPY (with push-pull groups) |
| Absorption Max (λabs) | ~500 nm | ~580 nm | Red-shifted | Further red-shifted |
| Emission Max (λem) | ~510 nm | ~600 nm | Red-shifted | Further red-shifted |
| Stokes Shift (Δν) | Small (~10 nm) | Small (~20 nm) | Increases with push-pull strength | Relatively constant |
| Quantum Yield (Φf) | High (~0.9) | Moderate (~0.2-0.5) | Decreases with push-pull strength | Generally low (<0.1) |
| Molar Absorptivity (ε) | High (~80,000 M⁻¹cm⁻¹) | High (~60,000 M⁻¹cm⁻¹) | Generally high | Generally high |
Experimental Protocols
Accurate characterization of photophysical properties is essential for the selection and application of fluorescent dyes. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelength(s) at which a molecule absorbs light and to quantify its molar absorptivity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the dye in a high-purity spectroscopic grade solvent (e.g., THF, CH2Cl2) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 to 10 µM.
-
-
Measurement:
-
Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to be used as a reference.
-
Fill the second cuvette with the most dilute sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).
-
Repeat the measurement for all dilutions. The absorbance at the maximum wavelength (λmax) should ideally be between 0.1 and 1.0.
-
-
Data Analysis:
-
Determine the λmax from the absorption spectrum.
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The molar absorptivity (ε) is calculated from the slope of the resulting linear fit.
-
Fluorescence Spectroscopy
This method measures the emission spectrum of a fluorescent molecule after excitation at a specific wavelength.
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.
-
Sample Preparation:
-
Use the same solutions prepared for the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Measurement:
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Record the fluorescence emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to the end of the expected emission.
-
To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelength.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
The Stokes shift is calculated as the difference between λem and λabs.
-
Fluorescence Quantum Yield (Φf) Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method using a well-characterized standard is most common.
-
Instrumentation: A spectrofluorometer.
-
Materials:
-
A fluorescent standard with a known quantum yield in the same solvent and with an absorption profile similar to the sample. For BODIPY, Rhodamine 6G in ethanol (Φf = 0.95) is a common standard.
-
Sample and standard solutions with absorbances below 0.1 at the excitation wavelength.
-
-
Procedure:
-
Record the absorption spectrum of the sample and the standard.
-
Record the fluorescence emission spectrum of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and reference, respectively.
-
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this measurement.
-
Instrumentation: A TCSPC system including a pulsed light source (picosecond laser or LED), a fast detector (e.g., a photomultiplier tube), and timing electronics.
-
Procedure:
-
The sample is excited with a high-repetition-rate pulsed light source.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.
-
This process is repeated many times, and a histogram of the number of photons versus arrival time is built up.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for characterizing the photophysical properties of structural analogs and a conceptual representation of the electronic transitions involved.
References
Navigating the Biological Landscape: A Comparative Guide to 2-(Naphthalen-2-yl)-1,3-benzoxazole and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for advancing biological understanding and therapeutic innovation. This guide provides a comprehensive comparison of 2-(Naphthalen-2-yl)-1,3-benzoxazole, a versatile heterocyclic compound, with alternative molecules in the context of its applications as a fluorescent probe and a potential anticancer agent. By presenting objective performance data, detailed experimental protocols, and clear visual aids, this guide aims to facilitate informed decision-making in your research endeavors.
Unveiling the Limitations of this compound
Benzoxazole derivatives, including this compound, have garnered significant interest due to their diverse biological activities and favorable photophysical properties.[1][2][3] They are recognized for their potential as fluorescent probes for biomolecules and as scaffolds for anticancer drug development.[2][3][4] However, like any molecular tool, this compound and its related compounds are not without their limitations in biological systems.
One of the primary challenges associated with benzoxazole derivatives is their potential for off-target effects and cytotoxicity . While cytotoxic properties are desirable in anticancer agents, they can be a significant drawback for fluorescent probes intended for live-cell imaging. Studies on various 2-aryl-benzoxazoles have demonstrated a wide range of cytotoxicities against different cell lines, indicating that the biological effect is highly dependent on the specific chemical structure and the cellular context.[5][6] For instance, some derivatives show promising selective growth inhibition of cancer cells, while others exhibit broad toxicity to both cancerous and normal cells.[6][7]
In the realm of fluorescent imaging , the performance of benzoxazole-based probes can be constrained by their photophysical properties. While many derivatives exhibit fluorescence, their quantum yields, brightness, and photostability can be variable and may not always match those of more established fluorescent dyes.[2] Furthermore, the fluorescence of these probes can be sensitive to the local microenvironment, which can be both an advantage for sensing applications and a limitation if it leads to unpredictable signal fluctuations. The development of newer classes of fluorescent probes, such as those based on the 2,1,3-benzothiadiazole (BTD) scaffold, aims to address some of the limitations of classical fluorophores by offering features like large Stokes shifts and high quantum yields.[8]
Performance Comparison: this compound Analogues vs. Alternatives
To provide a clear and objective comparison, the following tables summarize key performance data for this compound analogues and alternative compounds in two primary application areas: anticancer activity and fluorescent properties.
Anticancer Activity
The cytotoxic potential of 2-aryl-naphthoxazole and benzoxazole derivatives has been evaluated against various cancer cell lines. The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-naphthoxazole-4,9-dione Derivatives | |||
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 | [9][10] |
| PC3 (Prostate) | 0.08 | [9][10] | |
| 2-Phenyl-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.40 | [9] |
| PC3 (Prostate) | 0.36 | [9] | |
| Naphthoxazole Analogues | |||
| 4-(Naphtho[1,2-d][9][10]oxazol-2-yl)benzene-1,3-diol | HCV29T (Bladder) | >10 | [5] |
| 5-Chloro-2-(4-chloro-3,5-dinitrophenyl)naphtho[1,2-d][9][10]oxazole | T47D (Breast) | 2.18 | [5] |
| A549 (Lung) | 2.89 | [5] | |
| SW707 (Rectal) | 2.31 | [5] | |
| Benzoxazole Analogues | |||
| 2-(2-Hydroxyphenyl)benzoxazole derivatives | MCF-7 (Breast) | 5-20 | [5] |
| A549 (Lung) | 5-20 | [5] | |
| 2-Aryl 5-hydroxy benzo[d]oxazoles | Various cell lines | 0.8 - 2.8 | [7] |
| Alternative Anticancer Agents | |||
| Doxorubicin | Various cell lines | ~0.1 - 5 | [7] |
| Cisplatin | Various cell lines | ~1 - 10 | [5] |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | [11] |
| Hela (Cervical) | 0.07 - 0.72 | [11] | |
| A549 (Lung) | 0.08 - 2.00 | [11] |
Fluorescent Properties
Benzoxazole and naphthoxazole derivatives are being explored as alternatives to commonly used fluorescent DNA probes, which often have mutagenic effects.[2] The following table compares the photophysical properties of some of these compounds with standard fluorescent dyes.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |
| Benzoxazole/Naphthoxazole Derivatives | |||||
| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][9][10]oxazole derivatives | 296 - 332 | 368 - 404 | "Excellent" | Antimicrobial, Fluorescent | [2] |
| Alternative Fluorescent Probes | |||||
| SYBR Green I | 497 | 520 | Not specified | DNA Staining | [12] |
| Ethidium Bromide | 518 | 605 | 0.15 (bound to DNA) | DNA Staining | [12] |
| DAPI | 358 | 461 | 0.92 (in PBS) | DNA Staining | [13] |
| Hoechst 33258 | 352 | 461 | Not specified | DNA Staining | [13] |
| 2,1,3-Benzothiadiazole (BTD) derivatives | Variable | Variable | High | Bioimaging | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are summaries of methodologies for key experiments cited in this guide.
Synthesis of 2-Aryl-naphtho[2,3-d]oxazole-4,9-dione Derivatives
A general procedure involves the refluxing of 2-amino-3-bromo-1,4-naphthoquinone with the appropriate benzoyl chloride analogs at elevated temperatures.[9][10] The reaction mixture is then cooled, and the resulting solid product is filtered, washed with a suitable solvent like diethyl ether, and air-dried.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay.[14]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1.5 x 10^4 cells per well) and allowed to attach overnight in a humidified incubator with 5% CO2.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 5 days).[9][10]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
DNA Staining for Gel Electrophoresis
A comparative analysis of DNA staining efficiency can be performed as follows:[12]
-
Agarose Gel Electrophoresis: DNA samples of known concentrations are run on an agarose gel.
-
Staining: The gel is then stained with a solution of the fluorescent dye (e.g., ethidium bromide, SYBR Green I, or a benzoxazole derivative) for a specific duration.
-
Destaining (if required): A destaining step in water or buffer may be necessary to reduce background fluorescence.
-
Visualization: The stained DNA bands are visualized under a UV transilluminator or a suitable imaging system.
-
Sensitivity Comparison: The detection limit for each dye is determined by identifying the lowest amount of DNA that can be visualized.[12]
Visualizing Biological Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a simplified signaling pathway potentially targeted by benzoxazole anticancer agents and a general experimental workflow for evaluating new fluorescent probes.
Caption: A simplified signaling pathway in a cancer cell that can be targeted by 2-aryl-benzoxazole derivatives.
Caption: A general experimental workflow for the evaluation of a new benzoxazole-based fluorescent probe.
References
- 1. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biori.periodikos.com.br [biori.periodikos.com.br]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ajphs.com [ajphs.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Performance Evaluation in Fluorescence Spectroscopy
For researchers, scientists, and drug development professionals leveraging fluorescence spectroscopy, the assurance of instrument performance against established standards is paramount for data integrity and reproducibility. This guide provides an objective comparison of a hypothetical high-performance spectrofluorometer, "Product X," against known standards and alternative analytical techniques. All experimental data is presented in clear, comparative tables, and detailed methodologies for key performance evaluation experiments are provided.
Key Performance Metrics in Fluorescence Spectroscopy
The reliability of a fluorescence spectrometer is determined by several key performance metrics. These include:
-
Wavelength Accuracy: The ability of the instrument to correctly identify and report the peak wavelength of an emission or excitation spectrum.[1][2][3] In solution spectrofluorometry, a wavelength bias rarely exceeds 1.0 nm.[2]
-
Sensitivity: Often quantified by the signal-to-noise ratio (S/N) of the water Raman peak.[4] This metric reflects the instrument's ability to detect weak fluorescence signals above the background noise.
-
Linearity: The concentration range over which the fluorescence intensity is directly proportional to the analyte concentration.[1][2] This is crucial for quantitative analysis. Deviations from linearity can occur at high concentrations due to inner filter effects.[1][5]
-
Spectral Resolution: The ability of the monochromators to distinguish between two closely spaced spectral lines.
Performance Comparison: Product X vs. Industry Standards and Alternatives
The following tables summarize the performance of Product X against typical industry standards for high-performance spectrofluorometers and compares its key features with alternative analytical techniques.
Table 1: Quantitative Performance of Product X vs. Industry Standards
| Performance Metric | Product X | Typical High-Performance Spectrofluorometer |
| Wavelength Accuracy | ± 0.25 nm | ± 0.5 nm |
| Wavelength Reproducibility | ± 0.1 nm | ± 0.2 nm |
| Sensitivity (S/N of Water Raman Peak) | > 10,000:1 | > 5,000:1 |
| Linearity (Correlation Coefficient, r²) | > 0.9999 | > 0.999 |
| Spectral Resolution | 0.5 nm | 1.0 nm |
Table 2: Comparison of Fluorescence Spectroscopy with Alternative Techniques
| Technique | Principle | Sensitivity | Selectivity | Throughput |
| Fluorescence Spectroscopy | Measures the emission of light from a sample after it has absorbed light. | Very High (pM to nM) | High | High |
| UV-Vis Spectroscopy | Measures the absorption of light by a sample. | Moderate (µM to mM) | Low to Moderate | High |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | N/A (for concentration) | N/A (for concentration) | Moderate |
| Raman Spectroscopy | Measures the inelastic scattering of light from a sample. | Low | Very High | Low to Moderate |
Detailed Experimental Protocols
Reproducible and accurate performance evaluation relies on standardized experimental protocols. The following sections detail the methodologies for assessing the key performance metrics of a fluorescence spectrometer.
Wavelength Accuracy Determination
This protocol verifies the accuracy of the instrument's wavelength scale using a certified reference material with known spectral peaks.
-
Objective: To determine the deviation of the measured wavelength from the certified wavelength of a standard.
-
Materials:
-
Certified reference material (e.g., a solid-state fluorescence standard or a solution of a well-characterized fluorophore like anthracene in polymethyl methacrylate).
-
Cuvette (if using a liquid standard).
-
-
Procedure:
-
Set the excitation and emission slit widths to a narrow setting (e.g., 1 nm) to ensure high resolution.
-
Place the certified reference material in the sample holder.
-
Acquire the emission spectrum of the reference material by scanning the emission monochromator across the expected peak wavelength range while keeping the excitation wavelength constant.
-
Identify the wavelength of the peak maximum in the recorded spectrum.
-
Compare the measured peak wavelength with the certified wavelength of the reference material. The difference is the wavelength accuracy.
-
Repeat the measurement multiple times to assess reproducibility.
-
Sensitivity Measurement (Signal-to-Noise Ratio of Water Raman Peak)
This protocol is a widely accepted method for determining the sensitivity of a fluorescence spectrometer.[4]
-
Objective: To quantify the instrument's sensitivity by measuring the signal-to-noise ratio of the Raman scatter peak of water.
-
Materials:
-
High-purity, deionized water.
-
Clean, fluorescence-free cuvette.
-
-
Procedure:
-
Fill the cuvette with the high-purity water and place it in the sample holder.
-
Set the excitation wavelength to 350 nm.
-
Set the emission and excitation slit widths to a standard value (e.g., 5 nm).
-
Scan the emission monochromator from approximately 370 nm to 450 nm to record the Raman peak of water, which should appear around 397 nm.[6]
-
The signal (S) is the intensity of the Raman peak maximum.
-
The noise (N) is typically calculated as the root-mean-square (RMS) deviation of the baseline in a signal-free region of the spectrum (e.g., 420-440 nm).
-
Calculate the S/N ratio by dividing the signal intensity by the noise value.
-
Linearity Assessment
This protocol evaluates the linear dynamic range of the instrument for a specific fluorophore.
-
Objective: To determine the concentration range over which the measured fluorescence intensity is directly proportional to the analyte concentration.
-
Materials:
-
A stable fluorophore with a known absorption spectrum (e.g., fluorescein or quinine sulfate).
-
A suitable solvent (e.g., 0.1 M NaOH for fluorescein).
-
A series of calibrated volumetric flasks and pipettes.
-
-
Procedure:
-
Prepare a concentrated stock solution of the fluorophore.
-
Perform a series of serial dilutions to create a set of standards with concentrations spanning several orders of magnitude.
-
Set the excitation wavelength to the absorption maximum of the fluorophore and the emission wavelength to its emission maximum.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
Measure the fluorescence intensity of each standard, starting with the most dilute. Ensure that the absorbance of all solutions is below 0.05 to avoid inner filter effects.[1]
-
Plot the fluorescence intensity as a function of concentration.
-
Perform a linear regression on the data points that fall within the linear portion of the curve. The linearity is typically expressed as the correlation coefficient (r²).
-
Visualizing Signaling Pathways and Experimental Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway and a typical experimental workflow in fluorescence spectroscopy.
References
Safety Operating Guide
Proper Disposal of 2-(Naphthalen-2-yl)-1,3-benzoxazole: A Guide for Laboratory Professionals
For immediate reference, treat 2-(Naphthalen-2-yl)-1,3-benzoxazole as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on the hazardous properties of its constituent aromatic and heterocyclic structures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This document provides a comprehensive, step-by-step guide for the safe and proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management regulations.
Key Hazard and Disposal Information
| Parameter | Information/Guideline | Source/Rationale |
| Physical State | Solid | General chemical information. |
| Likely Hazards | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Potential for allergic skin reaction. Very toxic to aquatic life.[1] | Based on SDS of related benzoxazole and naphthalene compounds. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile), safety goggles, lab coat. | Standard laboratory practice for handling hazardous chemicals.[1] |
| Container for Disposal | A designated, sealed, and clearly labeled hazardous waste container for solid organic waste. The container must be compatible with the chemical. | General laboratory chemical waste guidelines.[2][3][4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1][5] Do not dispose of down the drain or in regular trash. | Standard procedure for hazardous chemical waste.[6] |
| Waste Segregation | Segregate from incompatible materials such as strong oxidizing agents. Keep solid and liquid waste separate.[2][4] | General chemical safety and waste management principles. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed methodology for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Before handling the chemical, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety goggles.
- Conduct all handling and disposal preparations within a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any dust or vapors.
2. Waste Collection:
- Carefully transfer the solid this compound waste into a designated hazardous waste container for solid organic compounds.
- Use a dedicated scoop or spatula for the transfer to prevent cross-contamination.
- Ensure the container is made of a material compatible with the chemical and is in good condition with a secure lid.[2][4]
3. Labeling of Waste Container:
- Clearly label the hazardous waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The approximate quantity of waste.
- The date of accumulation.
- The name of the principal investigator or laboratory contact.
4. Storage of Waste:
- Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][4]
- The storage area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[4]
- Ensure the container is kept closed at all times except when adding waste.[3]
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for the hazardous waste.
- Provide them with all the necessary information about the waste as per your institution's procedures.
6. Decontamination of Work Area and Equipment:
- After transferring the waste, decontaminate the work area and any equipment used.
- Wipe down surfaces with an appropriate solvent (e.g., acetone or ethanol), followed by soap and water.
- Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as solid hazardous waste in the same container as the chemical.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 2-(Naphthalen-2-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(Naphthalen-2-yl)-1,3-benzoxazole. The following procedures are based on the known hazards of related benzoxazole compounds and general best practices for laboratory chemical safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential irritation. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or airborne particles, which can cause serious eye irritation.[2][3] |
| Skin and Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts or aerosols are generated or if ventilation is inadequate. | To prevent inhalation of potentially irritating particles.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within the ventilated enclosure to minimize inhalation exposure.
-
Handle the material carefully to avoid the generation of dust.
-
Use spatulas and other appropriate tools to avoid direct skin contact.
-
-
Post-Handling and Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Place all contaminated disposable items, such as weighing paper and pipette tips, into a clearly labeled hazardous waste container.
-
Carefully remove and dispose of gloves in the designated waste stream.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed, and compatible hazardous waste container. |
| Contaminated Labware (disposable) | Place in the designated solid hazardous waste container. |
| Contaminated Solvents | Collect in a labeled, sealed, and appropriate hazardous liquid waste container. Do not mix with incompatible wastes. |
Waste Disposal Workflow
Caption: Workflow for the proper disposal of waste containing this compound.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
At the point of generation, segregate waste into appropriate categories: solid waste (e.g., contaminated gloves, weighing paper), liquid waste (e.g., contaminated solvents), and sharps.
-
-
Containerization:
-
Use compatible, leak-proof containers for each waste stream.
-
Clearly label each container with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep containers securely closed except when adding waste.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Maintain accurate records of all disposed chemical waste as required by local and federal regulations.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
